1-Benzyl-4,4-difluorocyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H17F2N |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-benzyl-4,4-difluorocyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2N/c14-13(15)8-6-12(16,7-9-13)10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |
InChI Key |
FPCNCWWVTVUIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2)N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties, Synthesis, and Drug Discovery Applications of 1-Benzyl-4,4-difluorocyclohexan-1-amine
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and membrane permeability without sacrificing target affinity. The incorporation of highly substituted, fluorine-rich aliphatic motifs has become a cornerstone strategy in modern medicinal chemistry.
This whitepaper provides a comprehensive analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8), a highly specialized building block. We will deconstruct the physicochemical rationale behind its structural design, explore the causality of its synthetic methodology, and detail a self-validating protocol for its preparation.
Core Chemical Properties & Structural Rationale
Before deploying any building block in a synthetic campaign, we must understand the quantitative parameters that dictate its behavior in both the flask and biological systems.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Benzyl-4,4-difluorocyclohexan-1-amine |
| CAS Number | 1389441-98-8 [1] |
| Molecular Formula | C₁₃H₁₇F₂N |
| Molecular Weight | 225.28 g/mol |
| SMILES | NC1(Cc2ccccc2)CCC(F)(F)CC1 |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Typical Supply Form | Solid (Hydrochloride salt, CAS: 1389313-28-3) |
The "Fluorine Effect" and Quaternary Architecture
The architecture of 1-benzyl-4,4-difluorocyclohexan-1-amine is defined by two critical features: a quaternary carbon center at C1 and a gem-difluoro group at C4.
-
Modulation of Amine Basicity: The strongly electronegative gem-difluoro group exerts a through-bond and through-space inductive electron-withdrawing effect. This lowers the pKa of the C1 primary amine compared to its non-fluorinated analog. Lowering the pKa ensures that a larger fraction of the molecule remains unprotonated at physiological pH (7.4), which directly enhances passive membrane permeability and intestinal absorption [2].
-
Metabolic Shielding: Unsubstituted cyclohexane rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By installing robust C-F bonds (bond dissociation energy ~485 kJ/mol) at the metabolically vulnerable C4 position, the molecule is shielded from oxidative degradation [2].
-
Increased Fsp³ Fraction: The 1,1-disubstitution (benzyl and amine on the same carbon) creates a rigidified, three-dimensional pharmacophore. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven metric for improving the clinical success rate of drug candidates by preventing flat, non-specific binding and reducing off-target toxicity.
Pharmacological and physicochemical impacts of gem-difluoro substitution on the cyclohexane core.
Synthetic Methodology: Overcoming Steric and Electronic Hurdles
Synthesizing sterically hindered quaternary amines via traditional reductive amination is notoriously inefficient. Furthermore, the direct addition of Grignard reagents to 4,4-difluorocyclohexanone often fails due to the high propensity for enolization—the basic Grignard reagent simply abstracts an alpha-proton, returning the unreacted ketone upon workup.
To circumvent this, we employ the Ellman Sulfinamide Approach [3]. While Ellman's auxiliary is traditionally celebrated for asymmetric induction, we deploy it here strictly for its chemoselectivity . Because the 4,4-difluorocyclohexanone ring is symmetric, the C1 carbon in the final product is achiral (possessing a plane of symmetry). However, the strongly electron-withdrawing tert-butanesulfinyl group activates the imine toward nucleophilic addition and completely suppresses detrimental enolization during the Grignard attack.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, incorporating intrinsic In-Process Controls (IPCs) to ensure causality and reaction integrity at every node.
Step 1: Sulfinyl Imine Formation
-
Charge: To an oven-dried, argon-purged flask, add 4,4-difluorocyclohexanone (1.0 eq) and 2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.
-
Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the electron-poor fluorinated ketone and simultaneously acts as an irreversible water scavenger, driving the equilibrium toward the imine.
-
-
Validation Node 1 (Visual): If ambient moisture breaches the system, Ti(OEt)₄ will rapidly hydrolyze into a white, insoluble TiO₂ precipitate. The maintenance of a clear, pale-yellow solution validates the anhydrous integrity of the system.
-
Reaction: Stir for 12 hours at 25°C. Quench with brine, filter through a Celite pad to remove titanium salts, and concentrate the organic layer.
Step 2: Grignard Addition (Nucleophilic Attack)
-
Preparation: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool strictly to -78°C using a dry ice/acetone bath.
-
Addition: Add Benzylmagnesium chloride (2.0 M in THF, 1.5 eq) dropwise over 30 minutes.
-
Causality: Cryogenic temperatures are mandatory to control the exotherm and prevent the competitive reduction of the imine via beta-hydride transfer from the Grignard reagent.
-
-
Validation Node 2 (Colorimetric): The reaction mixture will transition from a distinct yellow (conjugated sulfinyl imine) to colorless upon complete nucleophilic consumption. This visual shift serves as an intrinsic validation of conversion, which is orthogonally confirmed via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl at -78°C, warm to room temperature, and extract with ethyl acetate.
Step 3: Deprotection and Isolation
-
Cleavage: Dissolve the protected quaternary amine in methanol (0.5 M). Add 4M HCl in dioxane (3.0 eq) and stir at 25°C for 2 hours.
-
Validation Node 3 (Chromatographic): The cleavage of the highly lipophilic tert-butyl sulfinyl group results in a dramatic shift to an earlier retention time on reverse-phase LC-MS, confirming complete deprotection.
-
Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 1-Benzyl-4,4-difluorocyclohexan-1-amine as a high-purity hydrochloride salt.
Synthetic workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine via Ellman's sulfinamide.
Applications in Drug Discovery
The unique structural properties of 1-benzyl-4,4-difluorocyclohexan-1-amine make it an exceptional building block for targeting complex biological systems, particularly G-protein-coupled receptors (GPCRs).
For example, in the development of CXCR4 antagonists (critical targets for HIV entry inhibition and oncology), researchers have utilized structurally analogous rigidified side-chains to enhance binding affinity. The incorporation of a bulky, fluorinated cyclic amine prevents the solvation penalty typically associated with highly basic primary amines, thereby dramatically improving the intestinal permeability (PAMPA values) of the resulting drug candidates [2]. By utilizing 1-benzyl-4,4-difluorocyclohexan-1-amine, medicinal chemists can rapidly access rigidified, metabolically stable scaffolds that bypass the traditional pharmacokinetic pitfalls of aliphatic amines.
References
- Sigma-Aldrich. "1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8". Merck KGaA.
- Wong, R. S., et al. "Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains".
- MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". Molecules.
An In-Depth Technical Guide to 1-Benzyl-4,4-difluorocyclohexan-1-amine: Synthesis, Characterization, and Medicinal Chemistry Applications
This technical guide provides a comprehensive overview of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a fluorinated cycloalkylamine of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and the rationale for its application in medicinal chemistry.
Introduction: The Strategic Role of Fluorinated Scaffolds
The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and basicity (pKa)[1][2]. The gem-difluoro motif (CF2), particularly within a cyclohexyl ring, has emerged as a valuable bioisostere for a carbonyl or methylene group, offering a unique combination of steric and electronic properties. This modification can lock in desirable conformations and block sites of metabolic oxidation, thereby enhancing the drug-like properties of a lead compound[3][4]. 1-Benzyl-4,4-difluorocyclohexan-1-amine represents a key building block that combines the benefits of the gem-difluorocyclohexyl core with a versatile primary amine for further chemical elaboration.
Physicochemical Properties
The fundamental properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine and its common hydrochloride salt are summarized below. These data are critical for its handling, reaction setup, and interpretation of its biological activity.
| Property | 1-Benzyl-4,4-difluorocyclohexan-1-amine | 1-Benzyl-4,4-difluorocyclohexan-1-amine HCl |
| Molecular Formula | C₁₃H₁₇F₂N | C₁₃H₁₈ClF₂N |
| Molecular Weight | 225.28 g/mol [5] | 261.74 g/mol |
| CAS Number | 1389441-98-8, 1873679-07-2[5] | 1389313-28-3[6] |
| Appearance | Predicted: Colorless to pale yellow oil/solid | Predicted: White to off-white solid |
| InChI Key | FPCNCWWVTVUIHG-UHFFFAOYSA-N | IIZCKVSJJBQMET-UHFFFAOYSA-N[6] |
Synthesis Protocol: Reductive Amination
The most direct and widely applicable method for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine is the reductive amination of 4,4-difluorocyclohexanone with benzylamine. This method involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the starting ketone, which minimizes side reactions and simplifies purification[7][8].
Experimental Workflow:
Caption: Reductive Amination Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq.) and benzylamine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of ketone), add acetic acid (1.0 eq.) to catalyze imine formation. The use of an anhydrous solvent is crucial as sodium triacetoxyborohydride is water-sensitive[9][10].
-
Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Analytical Characterization
A full analytical characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl and the difluorocyclohexyl moieties.
-
A multiplet in the range of 7.2-7.4 ppm corresponding to the five aromatic protons of the benzyl group.
-
A singlet around 3.7-3.9 ppm for the two benzylic protons (-CH₂-Ph).
-
A broad singlet for the amine proton (-NH), which may be exchangeable with D₂O.
-
A series of complex multiplets in the upfield region (1.5-2.2 ppm) corresponding to the eight protons of the difluorocyclohexyl ring. The geminal difluorination will influence the chemical shifts and coupling patterns of the adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.
-
Signals for the aromatic carbons of the benzyl group between 127-140 ppm.
-
A signal for the benzylic carbon around 50-55 ppm.
-
The carbon bearing the amine group (C1) is expected to be in the 55-65 ppm range.
-
The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling, at a highly shifted value, typically around 120-125 ppm.
-
The remaining cyclohexyl carbons will appear in the aliphatic region (25-40 ppm), with those adjacent to the CF₂ group showing coupling to fluorine.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₁₃H₁₈F₂N⁺.
Applications in Drug Discovery and Medicinal Chemistry
The 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold is of significant interest to medicinal chemists for several key reasons:
-
Modulation of Basicity: The strong electron-withdrawing effect of the gem-difluoro group reduces the basicity (pKa) of the distal amine by 0.3-0.5 units compared to its non-fluorinated analog[11]. This fine-tuning of pKa is critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Metabolic Stability: The CF₂ group acts as a metabolic shield, preventing oxidative metabolism at the C4 position of the cyclohexyl ring, a common site of enzymatic attack[1]. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Conformational Control: The gem-difluoro group can influence the conformational preferences of the cyclohexyl ring, which can be exploited to pre-organize the molecule for optimal binding to its biological target[12].
-
Versatile Building Block: The primary amine serves as a crucial handle for introducing a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the amine can be acylated, alkylated, or used in reductive amination to connect to other pharmacophoric fragments. The parent 4,4-difluorocyclohexan-1-amine hydrochloride has been investigated as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1, an important therapeutic target[13].
Conclusion
1-Benzyl-4,4-difluorocyclohexan-1-amine is a valuable and strategically designed building block for modern drug discovery. Its synthesis via reductive amination is robust and scalable. The presence of the gem-difluorocyclohexyl motif provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds by modulating basicity, blocking metabolic pathways, and influencing conformation. This technical guide provides the foundational knowledge for the effective synthesis, characterization, and strategic deployment of this important chemical entity in research and development programs.
References
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Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Available at: [Link]
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Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 89(1), 107-109. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. Available at: [Link]
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- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. chemscene.com [chemscene.com]
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- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 13. scbt.com [scbt.com]
Conformational analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
An In-Depth Technical Guide to the Conformational Analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry and a critical determinant of molecular properties in drug discovery. This guide provides a comprehensive technical analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a scaffold of significant interest in medicinal chemistry. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational chemistry methods, we will dissect the intricate balance of steric and stereoelectronic forces that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for a thorough conformational assessment.
Introduction: The Significance of Fluorinated Aminocyclohexanes
The 1-aminocyclohexane moiety is a privileged scaffold in medicinal chemistry, providing a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups. The introduction of fluorine atoms into such structures has become a powerful strategy for modulating key drug-like properties.[1][2] Specifically, the gem-difluoro group, as seen in 1-Benzyl-4,4-difluorocyclohexan-1-amine, can profoundly influence metabolic stability, membrane permeability, lipophilicity, and target binding affinity.[3][4] It often serves as a bioisostere for carbonyl or hydroxyl groups, introducing polarity and conformational constraints without the associated metabolic liabilities.[3]
Understanding the conformational preference of substituents on the cyclohexane ring is paramount, as the biological activity of a molecule is inextricably linked to its 3D structure. This guide provides a definitive analysis of the conformational equilibrium of 1-Benzyl-4,4-difluorocyclohexan-1-amine, elucidating the dominant chair conformation and the underlying energetic rationale.
Foundational Principles of Cyclohexane Conformation
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize both angle and torsional strain.[5][6] In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six that are parallel to the principal C3 axis (axial) and six that extend radially from the ring's equator (equatorial).[7]
At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting the two chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[6][8] For a monosubstituted cyclohexane, this ring flip results in two distinct conformational isomers (conformers) that are not energetically equivalent.[5]
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} caption [label="Fig. 1: Chair-chair interconversion in a monosubstituted cyclohexane.", fontname="Arial", fontsize=10]; enddot Caption: Ring flip interconversion of a monosubstituted cyclohexane.
The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, primarily from 1,3-diaxial interactions .[5][9] An axial substituent experiences destabilizing steric repulsion with the two other axial hydrogens (or substituents) on the same face of the ring. The magnitude of this preference is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[10][11] A larger A-value signifies a stronger preference for the equatorial position.[12]
Analysis of Substituents in 1-Benzyl-4,4-difluorocyclohexan-1-amine
The molecule has two key substitution patterns that dictate its conformational equilibrium: the gem-difluoro group at C4 and the benzyl and amino groups at the quaternary C1 position. The ring can flip between two non-equivalent chair conformations: one with an axial benzyl group and an equatorial amino group, and the other with an equatorial benzyl group and an axial amino group.
dot graph TD { graph [rankdir=LR, splines=curved, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} caption [label="Fig. 2: Conformational equilibrium of the target molecule.", fontname="Arial", fontsize=10]; enddot Caption: The two primary chair conformers of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Steric Considerations and A-Values
To a first approximation, the equilibrium will be dictated by which conformation places the sterically bulkier group in the equatorial position. We can estimate this by comparing the A-values of the relevant substituents.
| Substituent | Approximate A-value (kcal/mol) | Rationale / Reference |
| -NH₂ | 1.2 - 1.6 | Dependent on solvent and protonation state. |
| -CH₂Ph (Benzyl) | ~2.1 | Larger than ethyl (1.79 kcal/mol) due to rotational freedom and bulk of the phenyl ring.[10] |
| -F | 0.35 | Small steric size but influenced by C-F bond length and polarity. |
Based purely on these steric parameters, the benzyl group has a significantly larger A-value than the amino group. This strongly suggests that the equilibrium will favor Conformer B , which places the bulky benzyl group in the more spacious equatorial position to minimize 1,3-diaxial interactions.
Stereoelectronic Effects
Beyond simple sterics, electronic interactions can play a crucial role.
-
Gem-Difluoro Group: The two C-F bonds create a strong local dipole. More importantly, hyperconjugative interactions, such as the donation of electron density from a fluorine lone pair into an antibonding C-F orbital (nF → σ*CF), can stabilize certain geometries.[4] In the 4,4-difluoro arrangement, these effects primarily influence the local geometry and electronic properties rather than dictating the overall chair equilibrium.
-
Anomeric-like Effect: While the classic anomeric effect describes the preference for an axial substituent adjacent to a ring heteroatom,[13] a related stereoelectronic interaction can occur here. In Conformer B , the lone pair of the axial nitrogen atom is anti-periplanar to the C1-C2 and C1-C6 bonds. This geometry allows for a stabilizing hyperconjugative interaction where the nitrogen lone pair (nN) donates electron density into the antibonding orbitals of the adjacent C-C bonds (σ*C1-C2/C6). This electronic stabilization can partially offset the steric penalty of placing the amino group in the axial position.
Experimental Verification via NMR Spectroscopy
NMR spectroscopy is the most powerful experimental technique for determining conformational equilibria in solution.[7] By analyzing coupling constants and chemical shifts, we can obtain a detailed picture of the molecule's average conformation.
¹H NMR and the Karplus Relationship
The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation .[14][15][16]
-
Large coupling (³J ≈ 9-13 Hz): Indicates an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (Jax-ax).
-
Small coupling (³J ≈ 2-5 Hz): Indicates a gauche relationship (θ ≈ 60°), which occurs between axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) protons.[17][18]
By examining the coupling patterns of the protons on C2 and C6, we can deduce the orientation of the substituents at C1. If Conformer B (equatorial benzyl) is dominant, the axial protons at C2 and C6 will have large couplings to the axial protons at C3 and C5, respectively.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-Benzyl-4,4-difluorocyclohexan-1-amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate digital resolution to resolve the coupling patterns.
-
Spectral Analysis:
-
Identify the signals corresponding to the cyclohexane ring protons, typically in the 1.0-3.0 ppm range.
-
Focus on the multiplets for the protons at C2/C6 and C3/C5.
-
Carefully measure the coupling constants (in Hz) for these signals.
-
Look for large (9-13 Hz) couplings, which are diagnostic of axial-axial relationships, providing evidence for the dominant chair conformation.
-
Low-Temperature ¹³C NMR for Direct Observation
At room temperature, the ring flip is rapid on the NMR timescale, resulting in a single set of averaged signals.[8] By cooling the sample, we can slow this interconversion to a point where the individual signals for both Conformer A and Conformer B can be observed simultaneously.[19][20]
The ratio of the integrated peak areas for corresponding carbons in each conformer directly gives the equilibrium constant (Keq). From Keq, the Gibbs free energy difference can be calculated using the equation: ΔG° = -RT ln(Keq) .[21][22]
Experimental Protocol: Low-Temperature ¹³C NMR
-
Sample Preparation: Dissolve ~20-30 mg of the compound in a solvent with a low freezing point, such as a mixture of CFCl₃ and CDCl₃ (9:1) or Methanol-d₄.
-
Spectrometer Setup: Equip the NMR spectrometer with a variable temperature (VT) unit.
-
Cooling and Acquisition:
-
Acquire a standard ¹³C{¹H} spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature in increments of 10-20 K, acquiring a spectrum at each step.
-
Observe the broadening of the cyclohexane carbon signals as the exchange rate slows (coalescence).
-
Continue cooling until the signals resolve into two distinct sets, corresponding to the two conformers (typically below -80 °C / 193 K).
-
-
Quantitative Analysis:
-
At the lowest achievable temperature where sharp signals for both conformers are visible, acquire a quantitative ¹³C spectrum. For best results, use an inverse-gated decoupling pulse sequence with a long relaxation delay (d1 > 5 * T₁) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[23][24][25]
-
Integrate the well-resolved signals for corresponding carbons in the major and minor conformers.
-
Calculate Keq = [Major Conformer] / [Minor Conformer].
-
Calculate ΔG° using the formula above.
-
Computational Chemistry Workflow
Computational modeling provides an invaluable theoretical complement to experimental data, allowing for the calculation of relative energies and the visualization of molecular structures and orbitals.[21][26]
dot graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Define Conformers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; build [label="Build 3D Structures\n(Conformer A & B)"]; geom_opt [label="Geometry Optimization\n(e.g., DFT: B3LYP/6-31G(d))"]; freq_calc [label="Frequency Calculation"]; verify [label="Verify Minima\n(No imaginary frequencies)"]; extract [label="Extract Thermodynamic Data\n(ZPE, Enthalpy, Free Energy)"]; compare [label="Calculate Relative Energy\n(ΔE, ΔH, ΔG)"]; end_node [label="End: Compare with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> build; build -> geom_opt; geom_opt -> freq_calc; freq_calc -> verify; verify -> extract; extract -> compare; compare -> end_node;
{rank=same; geom_opt; freq_calc;} enddot Caption: Workflow for computational conformational analysis.
Protocol: DFT Calculations
-
Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D coordinates for both Conformer A (axial-benzyl) and Conformer B (equatorial-benzyl).
-
Geometry Optimization: Submit each structure for a full geometry optimization. A common and reliable level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[27] This will find the lowest energy geometry for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure using the same level of theory.
-
Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. The output should show zero imaginary frequencies.[27]
-
Purpose 2 (Thermodynamics): This calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy.
-
-
Energy Analysis:
-
Extract the final electronic energies, including the ZPVE correction, for both conformers. The difference (ΔE_ZPE) gives the relative energy at 0 K.
-
Extract the Gibbs free energies for both conformers. The difference (ΔG_calc) provides the calculated free energy difference at the specified temperature (usually 298.15 K), which can be directly compared to the experimental value from NMR.
-
Synthesis of Results and Conclusion
| Method | Predicted Major Conformer | ΔG° (kcal/mol) (Conformer B - Conformer A) |
| A-Value Estimation | Conformer B (Equatorial Benzyl) | < 0 (Qualitative) |
| Low-Temp. NMR | To be determined experimentally | To be determined experimentally |
| DFT Calculation | To be determined computationally | To be determined computationally |
Expected Outcome:
Both steric (A-values) and stereoelectronic (anomeric-like effect) factors point towards Conformer B (equatorial-benzyl, axial-amino) being the more stable and therefore the dominant species in the equilibrium. The steric demand of the benzyl group is expected to be the overwhelming factor. The experimental ΔG° from low-temperature NMR is anticipated to be negative and in close agreement with the value calculated via DFT. Any significant deviation between the experimental and computational results would suggest that solvent effects or subtle electronic factors not fully captured by the model are at play.
This comprehensive approach, leveraging the predictive power of steric analysis and the empirical certainty of spectroscopic and computational methods, provides a reliable and trustworthy framework for the conformational analysis of complex substituted cyclohexanes, a critical task in the rational design of new chemical entities.
References
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University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Retrieved from [Link]
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Fiveable. (2025, August 15). Karplus Equation Definition. Retrieved from [Link]
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Reich, H. J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
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Fiveable. (2025, August 15). A-Values Definition. Retrieved from [Link]
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Wikipedia. (n.d.). A value. Retrieved from [Link]
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Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(8), 1772–1777. Retrieved from [Link]
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Miller, J. P. (n.d.). Karplus Equations. Anthracycline.co.uk. Retrieved from [Link]
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Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Retrieved from [Link]
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Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. International Journal of Organic Chemistry, 5, 1-10. Retrieved from [Link]
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YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. Retrieved from [Link]
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LibreTexts Chemistry. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
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ResearchGate. (2016, June 9). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? Retrieved from [Link]
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Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
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Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. Retrieved from [Link]
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Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]
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Brezinski, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]
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IUPAC. (n.d.). gated decoupling. Compendium of Chemical Terminology. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [https://openochem.org/ conformational-analysis.html]([Link] conformational-analysis.html)
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IMSERC. (n.d.). A 13C SPECTRUM. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Wiberg, K. B., et al. (1997). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 62(17), 5904–5915. Retrieved from [Link]
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Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]
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YouTube. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. Retrieved from [Link]
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Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved from [Link]
- Anet, F. A. L., & Freedberg, D. I. (2001). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 66(26), 8879-8885.
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Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. Retrieved from [Link]
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Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]
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Li, W., et al. (2017). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 22(12), 2095. Retrieved from [Link]
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LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]
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YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. Retrieved from [Link]
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Carbone, M. R., et al. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemistryOpen, 14(10), e202500648. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch25: Anomeric effect. Retrieved from [Link]
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Liu, S., & Rong, C. (2011, February 28). Origin of anomeric effect: a density functional steric analysis. Physical Chemistry Chemical Physics, 13(10), 4531-4540. Retrieved from [Link]
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ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]
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The Journal of Organic Chemistry. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]
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ResearchGate. (2026, March 2). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]
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MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
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Modulating Lipophilicity in Aliphatic Amines: A Technical Analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Executive Summary
The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern rational drug design. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8) serves as a premier example of how precise structural modifications can decouple lipophilicity from steric bulk. This whitepaper provides an in-depth mechanistic analysis of how gem-difluoro substitution modulates the partition coefficient (logP) and basicity (pKa) of cyclohexylamines, supported by validated experimental methodologies for physicochemical characterization.
The gem-Difluoro Paradigm: Mechanistic Drivers of Lipophilicity
A pervasive heuristic in medicinal chemistry assumes that halogenation uniformly increases a molecule's lipophilicity. However, aliphatic fluorination—specifically gem-difluorination on saturated rings—frequently exerts the exact opposite effect[1].
In the case of 1-benzyl-4,4-difluorocyclohexan-1-amine, the molecule is defined by three competing physicochemical vectors:
-
The Hydrophobic Core: The cyclohexane ring and the benzyl group drive non-polar partitioning.
-
The Ionizable Center: The primary amine provides a site for hydrogen bonding and protonation at physiological pH.
-
The Polarizing Motif: The gem-difluoro group at the C4 position.
While a single aromatic fluorine might increase logP, the introduction of a gem-difluoro group at the 1-position or 4-position of a cyclohexane ring leads to a significant decrease in lipophilicity[1]. The two highly electronegative fluorine atoms create a strong, localized dipole moment. This polarization opposes the general hydrophobicity of the aliphatic ring, increasing the molecule's affinity for aqueous environments[2]. Furthermore, research demonstrates that gem-difluorination at positions distant from the nitrogen atom (such as the γ or δ positions) results in a highly pronounced logP decrease[3].
Fig 1. Structural components modulating the lipophilicity of the target compound.
Inductive Effects on Basicity (pKa)
Beyond lipophilicity, the gem-difluoro group exerts a through-bond inductive pull (-I effect) and a through-space field effect. Even at a distance of four bonds from the primary amine, the electron-withdrawing nature of the CF2 moiety subtly reduces the electron density on the nitrogen lone pair, lowering the pKa by approximately 0.4 to 0.8 units compared to the non-fluorinated analog. This shift critically alters the distribution coefficient (logD) at a physiological pH of 7.4.
Predictive logP (cLogP) Modeling
To understand the net effect of these competing forces, we can utilize a fragment-based predictive model. The baseline lipophilicity of the parent compound, 1-benzylcyclohexan-1-amine, is highly lipophilic due to the combined bulk of the benzyl and cyclohexyl groups. The introduction of the gem-difluoro group acts as a polarity "brake."
Table 1: Fragment-Based cLogP Contributions
| Structural Fragment | Estimated logP Shift | Mechanistic Rationale |
| Cyclohexane Ring | +2.50 | Hydrophobic bulk; drives lipid partitioning. |
| Benzyl Group | +2.00 | Aromatic lipophilicity; strong hydrophobic effect. |
| Primary Amine | -1.20 | Hydrogen bond donor/acceptor; highly polar. |
| gem-Difluoro (C4) | -0.80 | Strong C-F dipole moment opposes ring hydrophobicity[4]. |
| Calculated Total | ~2.50 | Net lipophilicity balancing bulk and polarity. |
Table 2: Comparative Physicochemical Profile
| Compound | Estimated pKa | Estimated logP | Metabolic Stability Profile |
| 1-Benzylcyclohexan-1-amine | ~10.2 | 3.30 | Susceptible to CYP450 oxidation at C4. |
| 1-Benzyl-4,4-difluorocyclohexan-1-amine | ~9.6 | 2.50 | High (C4 metabolically blocked by robust C-F bonds). |
Experimental Validation: 19F NMR-Based Partitioning Protocol
Standard UV-Vis shake-flask methods are often inadequate for this compound. While the benzyl group provides a UV chromophore, trace aromatic impurities can severely confound absorbance readings. Therefore, a 19F NMR-based partitioning method is the gold standard for fluorinated aliphatics[2][4].
Causality & Self-Validating Design
Fluorine nuclei ( 19F ) often exhibit long longitudinal relaxation times ( T1 ). If NMR spectra are acquired with standard rapid pulsing, the integrals will not accurately reflect the concentration, destroying the quantitative validity of the logP calculation. By enforcing a relaxation delay ( D1 ) greater than 5×T1 , complete magnetization recovery is guaranteed.
Furthermore, this protocol is self-validating : by including a fluorinated internal standard with a known logP, any volumetric errors during phase extraction are mathematically canceled out. If the internal standard's calculated logP deviates from its known value, the assay automatically flags itself for emulsion or integration errors.
Step-by-Step Methodology
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP) for 24 hours to ensure mutual saturation.
-
Sample Preparation: Dissolve 1-Benzyl-4,4-difluorocyclohexan-1-amine (analyte) and Trifluorotoluene (internal standard, known logP) in the mutually saturated n-octanol phase.
-
Partitioning: Combine the spiked octanol phase with the saturated aqueous phase in a sealed vial. Vortex vigorously for 60 minutes at 25°C.
-
Phase Separation: Centrifuge the emulsion at 10,000 rpm for 15 minutes to guarantee absolute phase boundary separation.
-
Extraction & Locking: Carefully extract 0.5 mL from both the organic and aqueous layers. Add 0.1 mL of CDCl3 to the organic aliquot and 0.1 mL of D2O to the aqueous aliquot to provide an NMR lock signal.
-
NMR Acquisition: Acquire 19F NMR spectra for both phases. Critical Step: Set the relaxation delay ( D1 ) to ≥15 seconds to ensure quantitative integration[2].
-
Calculation: Determine logP using the ratio of the integrated analyte peaks ( A ) against the internal standard ( IS ) peaks:
logPanalyte=log10(AaqAoct)−log10(ISaqISoct)+logPIS
Fig 2. Step-by-step self-validating workflow for 19F NMR-based logP/logD determination.
Implications for Drug Development
The precise engineering of 1-Benzyl-4,4-difluorocyclohexan-1-amine yields profound pharmacokinetic advantages. By utilizing the gem-difluoro motif, medicinal chemists can achieve bioisosterism —maintaining the necessary steric bulk of the cyclohexane ring to fit into hydrophobic binding pockets, while simultaneously lowering the logP to improve aqueous solubility and reduce non-specific protein binding. Additionally, the strong C-F bonds at the C4 position act as a metabolic shield, preventing cytochrome P450-mediated hydroxylation at what is typically a highly vulnerable site on the cyclohexyl ring.
References
-
1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 | Sigma-Aldrich |
-
Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds | Benchchem | 1
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv | 3
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications | 2
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates | ePrints Soton | 4
Sources
An In-depth Technical Guide to 1-Benzyl-4,4-difluorocyclohexan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro motif, in particular, has garnered significant attention as a bioisostere for carbonyl groups and for its ability to modulate the acidity of neighboring protons. This guide provides a comprehensive technical overview of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a compound of interest in drug discovery programs, by detailing its chemical identifiers, a plausible synthetic route, its physicochemical and spectral properties, and its potential applications. While specific peer-reviewed literature on this exact molecule is not extensively available, this document leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.
Section 1: Core Identifiers and Physicochemical Properties
A clear identification of a chemical entity is fundamental for research and regulatory purposes. This section provides the key identifiers and a summary of the physicochemical properties for 1-Benzyl-4,4-difluorocyclohexan-1-amine and its common salt form.
Chemical Identity
The primary identifiers for 1-Benzyl-4,4-difluorocyclohexan-1-amine are crucial for sourcing and documentation.
| Identifier | 1-Benzyl-4,4-difluorocyclohexan-1-amine | 1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride |
| CAS Number | 1389441-98-8[1] | 1389313-28-3[2] |
| Molecular Formula | C₁₃H₁₇F₂N | C₁₃H₁₈ClF₂N |
| Molecular Weight | 225.28 g/mol | 261.74 g/mol [2] |
| Synonyms | N/A | 1-benzyl-4,4-difluorocyclohexan-1-amine HCl |
Physicochemical Characteristics (Predicted)
The introduction of the gem-difluoro group is expected to influence the compound's physical and chemical properties.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt is likely to have increased solubility in polar solvents, including water and alcohols. |
| pKa | The pKa of the amine is predicted to be in the range of 9-10, typical for a secondary amine. |
| LogP | The calculated LogP (partition coefficient) is expected to be in the range of 2.5-3.5, indicating moderate lipophilicity. |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Reductive Amination
The synthesis would logically proceed from the commercially available 4,4-difluorocyclohexanone and benzylamine.
Caption: Proposed synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for reductive amination.
Materials:
-
4,4-Difluorocyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-benzyl-4,4-difluorocyclohexan-1-amine.
Mechanistic Considerations
The reductive amination proceeds in two key stages:
-
Imine Formation: The ketone carbonyl is activated by the acid catalyst, followed by nucleophilic attack by the amine. Dehydration of the resulting hemiaminal yields the imine (or iminium ion).
-
Reduction: The hydride from the reducing agent attacks the electrophilic carbon of the imine, yielding the final secondary amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent often favored for this transformation as it can be added directly to the reaction mixture containing the ketone and amine.
Section 3: Spectroscopic Characterization (Predicted)
Full spectral characterization is essential to confirm the structure and purity of the synthesized compound. The following are predicted spectral data based on the structure of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl and difluorocyclohexyl moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.70 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 1.80 - 2.20 | m | 8H | Cyclohexyl protons (-CH₂-) |
| ~ 1.50 | br s | 1H | Amine proton (-NH-) |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework, with the carbon attached to the fluorine atoms showing a characteristic triplet due to C-F coupling.
| Chemical Shift (δ, ppm) | Description |
| ~ 139 - 140 | Quaternary aromatic carbon |
| ~ 128 - 129 | Aromatic CH carbons |
| ~ 127 | Aromatic CH carbon |
| ~ 123 (t) | CF₂ carbon |
| ~ 55 | Benzylic carbon (-CH₂-Ph) |
| ~ 50 | Quaternary cyclohexyl carbon (-C-NH₂) |
| ~ 35 (t) | Cyclohexyl carbons adjacent to CF₂ |
| ~ 25 | Cyclohexyl carbon |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, broad | N-H stretch |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2950 | Strong | Aliphatic C-H stretch |
| ~ 1450 - 1600 | Medium | Aromatic C=C stretch |
| ~ 1000 - 1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 226.1402
Section 4: Applications in Medicinal Chemistry and Drug Development
The 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold incorporates two key pharmacophoric elements: the benzylamine moiety and the gem-difluorocyclohexyl group. This combination makes it an attractive building block for the synthesis of novel therapeutic agents.
The Role of the Benzylamine Moiety
The benzylamine motif is present in a wide range of biologically active compounds and approved drugs. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding, and cation-π interactions.
The Significance of the gem-Difluorocyclohexyl Group
The introduction of a gem-difluoro group onto the cyclohexyl ring offers several advantages in drug design:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimal binding to a target protein.
-
Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group, which can be a useful strategy in lead optimization.
Potential Therapeutic Areas
Derivatives of 1-benzyl-4,4-difluorocyclohexan-1-amine could be explored in various therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The ability of the scaffold to cross the blood-brain barrier makes it suitable for developing agents targeting CNS receptors and enzymes.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate benzylamine or fluorinated motifs.
-
Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.
Caption: A typical drug discovery workflow utilizing 1-Benzyl-4,4-difluorocyclohexan-1-amine as a core scaffold.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-benzyl-4,4-difluorocyclohexan-1-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-Benzyl-4,4-difluorocyclohexan-1-amine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The combination of the pharmacophorically important benzylamine moiety and the metabolically robust gem-difluorocyclohexyl group makes it an attractive starting point for the design of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of this compound, intended to stimulate further research and application in the development of next-generation pharmaceuticals.
References
Sources
Methodological & Application
Application Note: Synthesis Protocols for 1-Benzyl-4,4-difluorocyclohexan-1-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8)[1]
Introduction & Mechanistic Rationale
The synthesis of α -tertiary amines from sterically hindered ketones, such as 4,4-difluorocyclohexanone, presents significant synthetic hurdles. Traditional reductive amination or Bruylants-type reactions often suffer from poor yields due to the poor electrophilicity of the carbonyl carbon and competing enolization side-reactions.
To circumvent these challenges, this protocol leverages Ellman’s sulfinamide chemistry [2]. The methodology relies on the condensation of 4,4-difluorocyclohexanone with tert-butanesulfinamide. Because ketones are inherently less reactive than aldehydes, Titanium(IV) ethoxide ( Ti(OEt)4 ) is employed. As established by Ellman and co-workers, Ti(OEt)4 acts dually as a potent Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger, driving the equilibrium toward the N-tert-butanesulfinyl ketimine[3].
Once formed, the electron-withdrawing sulfinyl group significantly enhances the electrophilicity of the imine carbon, facilitating the nucleophilic addition of benzylmagnesium chloride. Finally, the robust sulfinyl protecting group is smoothly cleaved under mild acidic conditions to yield the target primary amine[2].
Process Workflow Visualization
Fig 1: Three-step synthetic workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Experimental Protocols
Step 3.1: Synthesis of N-(4,4-difluorocyclohexylidene)-2-methylpropane-2-sulfinamide
Causality Check: Ti(OEt)4 is moisture-sensitive; the reaction must be performed under strict anhydrous conditions to prevent premature hydrolysis of the titanium reagent.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.
-
Reagent Addition: Dissolve 4,4-difluorocyclohexanone (1.0 equiv, 10 mmol) and tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (25 mL).
-
Activation: Syringe in Ti(OEt)4 (2.0 equiv, 20 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (65 °C) and stir for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
-
Workup: Cool the mixture to room temperature and pour it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of titanium dioxide ( TiO2 ) will form.
-
Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the crude sulfinyl imine, which is typically pure enough for the next step.
Step 3.2: Nucleophilic Addition of Benzylmagnesium Chloride
Causality Check: Dropwise addition at -78 °C is critical. The low temperature controls the highly exothermic Grignard addition, suppressing α -deprotonation (enolization) of the imine.
-
Preparation: Dissolve the crude sulfinyl imine (1.0 equiv, ~10 mmol) in anhydrous THF (30 mL) under argon.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C).
-
Addition: Slowly add Benzylmagnesium chloride (2.0 equiv, 1.0 M in THF, 20 mL) dropwise over 30 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 3–4 hours.
-
Quench: Carefully quench the reaction by adding saturated aqueous NH4Cl (20 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with EtOAc ( 3×30 mL). Combine the organic layers, wash with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography to yield the N-(1-benzyl-4,4-difluorocyclohexyl)-2-methylpropane-2-sulfinamide intermediate.
Step 3.3: Acidic Cleavage and Free-Basing
Causality Check: The sulfinyl group is highly acid-sensitive. Using HCl in a protic solvent cleanly cleaves the N-S bond, generating the amine hydrochloride and a volatile sulfinate byproduct.
-
Deprotection: Dissolve the purified sulfinamide intermediate (1.0 equiv) in Methanol (15 mL). Add 4.0 M HCl in dioxane (3.0 equiv).
-
Reaction: Stir at room temperature for 2 hours. Completion is indicated by the disappearance of the starting material on TLC.
-
Concentration: Evaporate the volatiles under reduced pressure to yield 1-benzyl-4,4-difluorocyclohexan-1-amine hydrochloride.
-
Free-Basing: Suspend the hydrochloride salt in EtOAc (20 mL) and add 1.0 M aqueous NaOH until the aqueous layer reaches pH > 10.
-
Final Isolation: Extract with EtOAc, dry over Na2SO4 , and concentrate to yield the pure free base 1-benzyl-4,4-difluorocyclohexan-1-amine[1].
Mechanistic Pathway Visualization
Fig 2: Mechanistic role of Ti(OEt)4 and sulfinyl activation in alpha-tertiary amine synthesis.
Quantitative Data Summary
| Step | Reagent / Intermediate | Equivalents | Temperature | Time | Expected Yield |
| 1 | 4,4-Difluorocyclohexanone | 1.0 | 65 °C | 12–18 h | N/A (Limiting) |
| 1 | tert-Butanesulfinamide | 1.05 | 65 °C | 12–18 h | 80–90% |
| 1 | Ti(OEt)4 | 2.0 | 65 °C | 12–18 h | N/A |
| 2 | Benzylmagnesium Chloride | 2.0 | -78 °C to RT | 4 h | 70–85% |
| 3 | 4.0 M HCl in Dioxane | 3.0 | 25 °C | 2 h | > 95% |
Analytical Characterization
To validate the self-validating system of this protocol, intermediate and final product verification should align with the following spectroscopic benchmarks:
-
19 F NMR (Final Product): Expect a characteristic multiplet signal around δ -90 to -105 ppm, corresponding to the gem-difluoro moiety on the cyclohexane ring.
-
1 H NMR (Final Product): The benzylic protons ( -CH2-Ph ) will appear as a distinct singlet or AB quartet (depending on the conformational locking of the ring) around δ 2.60–2.85 ppm. Aromatic protons will integrate to 5H between δ 7.15–7.35 ppm.
-
Mass Spectrometry (ESI-MS): Expected [M+H]+ for C13H17F2N is m/z 226.14.
References
-
Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]
Sources
- 1. 1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
Reagents used in the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
An Application Note and Protocol for the Synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Abstract
This document provides a comprehensive guide for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot reductive amination of 4,4-difluorocyclohexanone with benzylamine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, which offers high yields and operational simplicity. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed step-by-step protocol, purification guidelines, and necessary safety precautions.
Introduction: The Significance of Fluorinated Amines
Fluorine-containing molecules are of paramount importance in modern pharmaceuticals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluorocyclohexyl motif, in particular, serves as a rigid, lipophilic scaffold that can explore chemical space in ways that its non-fluorinated or aromatic counterparts cannot. The target compound, 1-Benzyl-4,4-difluorocyclohexan-1-amine, is a key secondary amine intermediate. The benzyl group can serve as a protecting group or as a pharmacophoric element itself, making this compound a versatile precursor for more complex molecular architectures.
The chosen synthetic strategy is reductive amination, a cornerstone reaction in C-N bond formation.[1] This one-pot process involves the initial formation of an imine from 4,4-difluorocyclohexanone and benzylamine, which is then immediately reduced in situ to the desired amine.[2] The choice of sodium triacetoxyborohydride as the reducing agent is critical; its mild nature prevents the premature reduction of the starting ketone and its selectivity for the imine intermediate ensures a high yield of the target secondary amine.[3][4]
Chemical Reaction Scheme
The synthesis proceeds via a one-pot, two-step mechanism: imine formation followed by hydride reduction.
Caption: Overall reaction for the synthesis of the target amine.
Reagents and Materials
Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity | Mmol | Equiv. | Notes |
| 4,4-Difluorocyclohexanone | 22515-18-0 | C₆H₈F₂O | 134.12 | 1.00 g | 7.46 | 1.0 | Starting ketone.[5] |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | 0.88 mL (0.88 g) | 8.20 | 1.1 | Nucleophilic amine. |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 2.36 g | 11.18 | 1.5 | Mild reducing agent.[1] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | 30 mL | - | - | Anhydrous solvent. |
| Saturated NaHCO₃ solution | - | NaHCO₃ | - | ~20 mL | - | - | For workup (quench). |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~50 mL | - | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | SiO₂ | - | As needed | - | - | For chromatography. |
Detailed Experimental Protocol
This protocol is designed for a 7.46 mmol scale. Ensure all glassware is oven-dried and the reaction is performed in a well-ventilated fume hood.
Step 1: Reaction Setup and Imine Formation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.00 g, 7.46 mmol).
-
Add 30 mL of anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.
-
Add benzylamine (0.88 mL, 8.20 mmol, 1.1 equiv.) to the solution via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Expert Insight: This initial stirring period is crucial for allowing the equilibrium between the ketone, amine, and the corresponding imine intermediate to be established. Driving this equilibrium towards the imine maximizes the subsequent reduction to the desired product.[1] A slight excess of the amine (1.1 equiv.) is used to further favor imine formation.
-
Step 2: Reduction of the Imine Intermediate
-
Carefully add sodium triacetoxyborohydride (2.36 g, 11.18 mmol, 1.5 equiv.) to the reaction mixture in three equal portions over 10-15 minutes.
-
Causality Note: Portion-wise addition is recommended to control the mild exotherm and any potential gas evolution. Sodium triacetoxyborohydride is a less reactive hydride donor than NaBH₄, making it ideal for selectively reducing the protonated imine (iminium ion) in the presence of the unreacted ketone.[3]
-
-
Allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. (Eluent for TLC: 4:1 Hexanes/Ethyl Acetate).
Step 3: Workup and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Trustworthiness of Protocol: The basic nature of the amine product can cause it to streak or adhere strongly to the acidic silica gel, leading to poor separation and low recovery. To mitigate this, the eluent system should be basified.[6]
-
-
Recommended Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% triethylamine (Et₃N) or ammonium hydroxide added to the solvent mixture.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-Benzyl-4,4-difluorocyclohexan-1-amine as a clear oil or low-melting solid.[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release acetic acid upon contact with water. Handle in a dry environment and avoid inhalation of dust.
-
Benzylamine: Corrosive and causes skin burns and eye damage. Handle with care, ensuring no direct contact.
-
Quenching: The workup procedure involves quenching the excess hydride reagent, which can generate gas. Add the aqueous solution slowly to avoid excessive pressure buildup.
References
-
Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. Available at: [Link]
-
Murzin, D. Y., et al. (2019). Reductive amination of ketones with benzylamine over gold supported on different oxides. SpringerLink. Available at: [Link]
-
Börner, A., et al. (2003). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Vapourtec. (n.d.). Application Note – Reductive Amination. Available at: [Link]
- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
-
LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. Available at: [Link]
-
Tomkinson, N. C. O., et al. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. Available at: [Link]
-
Rangel-López, E., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Reddit. (2025). Purification of THP protected compound. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. 4,4-DIFLUOROCYCLOHEXANONE | 22515-18-0 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemscene.com [chemscene.com]
Application Note & Protocols: 1-Benzyl-4,4-difluorocyclohexan-1-amine as a Strategic Building Block
Executive Summary
In modern medicinal chemistry and agrochemical development, overcoming metabolic liability while maintaining target affinity is a primary optimization challenge. 1-Benzyl-4,4-difluorocyclohexan-1-amine (and its hydrochloride salt) has emerged as a highly specialized building block designed to address these exact parameters,.
This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this compound. By integrating a sterically hindered α -tertiary amine, a lipophilic benzyl pendant, and a metabolically stable 4,4-difluorocyclohexyl ring, this scaffold serves as a powerful bioisostere in the synthesis of neurotropic agents, GPCR ligands, and novel fungicides like quinofumelin analogs[1],[2].
Physicochemical Profile
Understanding the structural metrics of this building block is critical for predicting its behavior in organic synthesis and biological systems. The difluorination at the 4,4-positions significantly influences its reactivity, basicity, and overall lipophilicity[3].
Table 1: Physicochemical Properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine
| Property | Value | Scientific Implication |
| CAS Number (Free Base) | 1389441-98-8 | Standard reference for the neutral primary amine. |
| CAS Number (HCl Salt) | 1389313-28-3 | Preferred form for long-term storage and oxidative stability. |
| Molecular Formula | C13H17F2N | High F-fraction enhances metabolic shielding. |
| Molecular Weight | 225.28 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| InChI Key | FPCNCWWVTVUIHG-UHFFFAOYSA-N | Unique identifier for structural verification. |
Strategic Rationale in Drug Design
The architecture of 1-Benzyl-4,4-difluorocyclohexan-1-amine provides three distinct pharmacological advantages:
-
Metabolic Shielding : Unsubstituted cyclohexyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation at the C4 position. The gem-difluoro substitution replaces vulnerable C-H bonds with ultra-strong C-F bonds, completely blocking this metabolic pathway and extending the drug's half-life.
-
Conformational Locking : The highly electronegative fluorine atoms exert a stereoelectronic effect that biases the cyclohexane ring into a rigid chair conformation, reducing entropic penalty upon target binding.
-
Steric Shielding : The amine is attached to an α -tertiary carbon (fully substituted with the benzyl group and the ring). This steric bulk protects the resulting amide or secondary amine from rapid enzymatic cleavage (e.g., by amidases or MAOs).
Caption: Mechanism of CYP450 evasion via C4-fluorination on the cyclohexane scaffold.
Synthetic Protocols & Methodologies
Because the primary amine is attached to a fully substituted α -carbon, it is exceptionally sterically hindered. Standard synthetic protocols must be heavily modified to force bond formation. The following protocols are engineered as self-validating systems to ensure high-yield transformations.
Protocol A: Synthesis of Amides via HATU-Mediated Coupling
Causality & Design: Standard carbodiimides (EDC/DCC) frequently fail when coupling α -tertiary amines due to severe steric clash. We employ , which generates a highly reactive 7-azabenzotriazole active ester that accelerates nucleophilic attack. DIPEA is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL) under a nitrogen atmosphere.
-
Activation : Add HATU (1.2 eq, 0.6 mmol) to the solution, followed immediately by N,N-diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol).
-
Self-Validation: The solution will transition to a pale yellow color within 5 minutes, visually confirming the formation of the active ester.
-
-
Amine Addition : Add 1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride (1.1 eq, 0.55 mmol) in one single portion.
-
Reaction & Monitoring : Stir the reaction at 40 °C. Mild heating is strictly required to overcome the activation energy barrier imposed by the steric bulk.
-
Self-Validation: Monitor via LC-MS (ESI+) every 4 hours. The reaction is deemed complete when the unreacted amine peak (m/z 226.1[M+H]+) is entirely consumed.
-
-
Quenching & Extraction : Dilute the mixture with ethyl acetate (15 mL). Wash sequentially with 1M HCl (2 x 10 mL) to strip unreacted amine, saturated NaHCO3 (10 mL) to remove unreacted acid, and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Logical workflow and intermediate formation in HATU-mediated amide coupling.
Table 2: Optimization of Amide Coupling Conditions for α -Tertiary Amines
| Coupling Reagent | Base | Solvent | Temp | Time | Yield (%) | Mechanistic Observation |
| EDC/HOBt | TEA | DCM | 25 °C | 24 h | < 10% | Severe steric clash prevents nucleophilic attack. |
| DCC | DMAP | DCM | 25 °C | 24 h | 15% | Formation of inactive N-acylurea byproduct. |
| HATU | DIPEA | DMF | 40 °C | 12 h | 85% | 7-azabenzotriazole active ester overcomes steric hindrance. |
Protocol B: Reductive Amination for Secondary Amine Synthesis
Causality & Design: Forming an imine from an α -tertiary primary amine is thermodynamically disfavored[4]. To drive the equilibrium, Titanium(IV) isopropoxide is employed as a Lewis acid to activate the carbonyl and sequester water. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild enough to reduce the iminium ion without reducing the unreacted aldehyde.
Step-by-Step Methodology:
-
Imine Formation : Combine 1-Benzyl-4,4-difluorocyclohexan-1-amine free base (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).
-
Lewis Acid Catalysis : Add Titanium(IV) isopropoxide (1.5 eq, 0.75 mmol) dropwise. Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Causality: Ti(OiPr)4 acts as both a water scavenger and an electrophilic activator, forcing the sterically hindered iminium ion to form.
-
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.0 eq, 1.0 mmol) portion-wise to control the exothermic reduction.
-
Validation & Workup : Stir for an additional 6 hours at room temperature. Quench the reaction by adding 1N NaOH (5 mL).
-
Self-Validation: The addition of NaOH will cause the titanium salts to crash out of solution as a dense white precipitate, confirming the successful destruction of the Lewis acid complex.
-
-
Isolation : Filter the suspension through a pad of Celite, wash the filter cake with dichloromethane (DCM, 20 mL), and separate the organic layer. Concentrate the organic layer and purify via reverse-phase HPLC to yield the pure secondary amine.
References
-
National Institutes of Health (PMC). "Design and biological activity of a novel fungicide, quinofumelin". Retrieved from:[Link]
-
ResearchGate. "Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers". Retrieved from: [Link]
Sources
- 1. Design and biological activity of a novel fungicide, quinofumelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 4. Cyclohexylamine, 1-benzyl-, hydrochloride | 20937-30-8 | Benchchem [benchchem.com]
Application Notes & Protocols: Peptide Coupling Reactions Involving 1-Benzyl-4,4-difluorocyclohexan-1-amine
Introduction: The Significance of Fluorinated Moieties in Peptide Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance key pharmacological properties. The gem-difluoromethylene group (CF2) is a particularly valuable motif, often serving as a bioisostere for a carbonyl group or a metabolically susceptible methylene group.[1][2] Its introduction can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[3][4]
1-Benzyl-4,4-difluorocyclohexan-1-amine is a unique building block that combines the conformational rigidity of a cyclohexane ring with the advantageous electronic properties of the gem-difluoro group. Its use in peptide synthesis allows for the introduction of this fluorinated moiety into peptide backbones, creating novel structures for drug discovery programs. However, the successful incorporation of this amine into a growing peptide chain is not trivial. As a secondary amine situated on a sterically demanding cyclohexyl ring, it presents significant challenges that necessitate optimized coupling protocols.
This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of 1-Benzyl-4,4-difluorocyclohexan-1-amine with N-protected amino acids. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into overcoming the common challenge of steric hindrance.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling 1-Benzyl-4,4-difluorocyclohexan-1-amine is steric hindrance. This phenomenon arises when the bulky spatial arrangement of atoms near the reactive amine center physically obstructs the approach of the activated carboxylic acid.[5] This can lead to significantly reduced reaction rates, incomplete conversions, and low yields.[5][6]
Several factors contribute to the steric challenge posed by this amine:
-
α,α-Disubstitution: The nitrogen atom is tertiary to the cyclohexane ring, creating a crowded environment.
-
Cyclic Scaffold: The rigid cyclohexane ring restricts the conformational freedom that might otherwise facilitate the approach of the coupling partner.
-
N-Benzyl Group: The benzyl substituent further adds to the steric bulk around the reactive nitrogen atom.
To overcome this activation energy barrier, the choice of coupling reagent is paramount. Reagents must be highly reactive to form a sufficiently electrophilic activated ester intermediate that can be readily attacked by the sterically encumbered amine.
Fundamentals of Amide Bond Formation
Peptide coupling is a dehydration reaction that forms an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. The reaction requires the "activation" of the carboxylic acid to make it a better electrophile.[7][8] This is achieved using a coupling reagent. The general mechanism proceeds in two main steps:
-
Activation: The coupling reagent reacts with the N-protected amino acid to form a highly reactive intermediate, such as an O-acylisourea, active ester, or acid anhydride.[8] Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are often used to trap this intermediate, forming a more stable but still highly reactive active ester, which also serves to minimize racemization.[9][10]
-
Aminolysis: The amine component (in this case, 1-Benzyl-4,4-difluorocyclohexan-1-amine) performs a nucleophilic attack on the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate that collapses to form the desired amide bond.[11]
Caption: Generalized mechanism of peptide bond formation.
Recommended Experimental Protocols
Given the steric hindrance of 1-Benzyl-4,4-difluorocyclohexan-1-amine, aminium/uronium salt-based reagents like HATU are generally preferred due to their high reactivity. However, classic carbodiimide methods can also be successful with careful optimization. Below are two detailed protocols for solution-phase coupling.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that forms a highly reactive OAt-active ester, making it exceptionally effective for coupling hindered amino acids.[12]
Rationale: The use of HATU is recommended as the first-choice method. Its mechanism involves the formation of an HOAt ester, which is more reactive than the corresponding HOBt ester due to the anchimeric assistance provided by the pyridine nitrogen. This enhanced reactivity is crucial for overcoming the steric barrier of the target amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing in the coupling reaction.[11][13]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)
-
1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Amine Preparation: If starting with the hydrochloride salt, dissolve 1-Benzyl-4,4-difluorocyclohexan-1-amine HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10 minutes at room temperature to liberate the free amine.
-
Carboxylic Acid Activation (Pre-activation): In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is critical for forming the active ester before the amine is introduced.[11]
-
Coupling Reaction: Add the free amine solution from Step 1 to the activated carboxylic acid mixture from Step 2.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours). For very hindered couplings, the reaction time may need to be extended to 24 hours.[5]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOAt. Then, wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[8] Its effectiveness, especially for hindered systems, is greatly enhanced by the addition of HOBt (1-Hydroxybenzotriazole).
Rationale: The EDC/HOBt method is a cost-effective alternative. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea. However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct.[8] HOBt is added to rapidly trap the O-acylisourea, forming an HOBt-active ester. This active ester is less susceptible to side reactions and racemization, providing a sustained concentration of activated acid for the slow-reacting hindered amine.[9][14]
Materials:
-
N-protected amino acid
-
1-Benzyl-4,4-difluorocyclohexan-1-amine
-
EDC hydrochloride
-
HOBt hydrate
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.2 eq), 1-Benzyl-4,4-difluorocyclohexan-1-amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[15]
-
Initiation of Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[15] Maintaining a low temperature during the initial phase helps to minimize potential side reactions.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-24 hours).
-
Reaction Monitoring: Check for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM or EtOAc. Wash sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (2x), and brine (1x). The aqueous washes remove the urea byproduct from EDC and other water-soluble reagents.[15]
-
Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue via flash chromatography.
Caption: Standard workflow for peptide coupling and purification.
Comparative Data and Reagent Selection
The choice of coupling method can significantly impact reaction outcomes. The following table summarizes key considerations for the selected protocols when coupling sterically hindered amines.
| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: EDC/HOBt |
| Reactivity | Very High. Recommended for the most challenging couplings. | Moderate to High. Generally effective but may be slower. |
| Racemization Risk | Very Low. HOAt is an excellent racemization suppressant.[10] | Low, due to the presence of HOBt.[14] |
| Key Byproducts | Tetramethylurea, HOAt. | 1-ethyl-3-(3-dimethylaminopropyl)urea. |
| Byproduct Removal | Water-soluble. Removed during aqueous work-up.[16] | Water-soluble. Removed during aqueous work-up.[8] |
| Cost | Higher | Lower |
| Typical Yield | Good to Excellent (60-90%) | Fair to Good (40-75%) |
| Best For | Initial attempts, difficult sequences, maximizing yield. | Cost-sensitive synthesis, process optimization. |
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Insufficient activation or steric hindrance preventing reaction.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase the reaction time to 24-48 hours and/or gently increase the temperature to 40-50 °C, while carefully monitoring for potential side reactions or racemization.[5] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
-
-
Presence of N-acylurea Byproduct (with EDC):
-
Cause: The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt.
-
Solution: Ensure HOBt is added before or concurrently with EDC. Perform the reaction at 0 °C initially to slow the rate of rearrangement relative to HOBt trapping.[8]
-
-
Incomplete Reaction:
-
Cause: The reaction has stalled due to the high activation barrier.
-
Solution: Add a second charge of the activated amino acid (prepared separately) and coupling reagent after the initial 12-24 hours to drive the reaction to completion.
-
Conclusion
The successful incorporation of 1-Benzyl-4,4-difluorocyclohexan-1-amine into peptide structures is an achievable goal that opens avenues for creating novel, potentially more stable therapeutic candidates. The primary challenge of steric hindrance can be effectively overcome by selecting highly active coupling reagents, such as HATU, and by carefully controlling reaction conditions. The protocols outlined in this guide provide a robust starting point for researchers. By understanding the chemical principles behind each step, scientists can troubleshoot effectively and adapt these methods to their specific synthetic targets, ultimately advancing their drug discovery and development efforts.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec website. [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Peptide World. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Peptide World website. [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51470-51478. [Link]
-
Abdel-Moty, S. G., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. The Journal of Organic Chemistry, 73(24), 9751–9754. [Link]
-
ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry... [Diagram]. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Explained. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC? [Forum post]. Retrieved from ResearchGate. [Link]
-
boqjqn.guru. (n.d.). solid-phase synthesis sterically hindered peptides solid. Retrieved from boqjqn.guru. [Link]
-
Kuttler, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11477-11481. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]
-
Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 41(3), 441-445. [Link]
-
Zinad, D. S., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293. [Link]
-
ResearchGate. (n.d.). Separation of peptides based on fluorine content... [Diagram]. Retrieved from ResearchGate. [Link]
-
Refubium - Freie Universität Berlin. (2023, December 4). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers. Retrieved from Refubium. [Link]
-
SciRP.org. (n.d.). Peptides Radiofluorination: Main Methods and Highlights. Retrieved from SciRP.org. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from Global Research Online. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, December 4). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
-
SciSpace. (n.d.). Peptide Bond Formations through Flow Chemistry. Retrieved from SciSpace. [Link]
-
Ananthan, S., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(17), 8033-8043. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boqjqn.guru [boqjqn.guru]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
Application Note: Advanced Reductive Amination Strategies for 1-Benzyl-4,4-difluorocyclohexan-1-amine
Executive Summary & Structural Elucidation
In medicinal chemistry and drug development, the 4,4-difluorocyclohexyl moiety is highly valued for its metabolic stability and lipophilic efficiency. However, nomenclature ambiguities often complicate synthetic planning. The IUPAC name 1-benzyl-4,4-difluorocyclohexan-1-amine (CAS 1389313-28-3) strictly refers to an α-tertiary amine featuring a quaternary C1 carbon bound to both a benzyl group and a primary amine[1]. Despite this, researchers frequently use this name interchangeably with its structural isomer, N-benzyl-4,4-difluorocyclohexan-1-amine .
Because the steric and electronic environments of an unhindered ketone versus a highly hindered α-quaternary amine are vastly different, reductive amination strategies must be bifurcated. As a Senior Application Scientist, I have structured this guide to address both synthetic paradigms:
-
Paradigm I: Synthesis of the N-benzyl derivative via direct reductive amination of 4,4-difluorocyclohexanone.
-
Paradigm II: Utilization of the sterically hindered α-tertiary amine (1-benzyl-4,4-difluorocyclohexan-1-amine) as a nucleophilic substrate to synthesize complex secondary amines.
Paradigm I: Synthesis of N-Benzyl-4,4-difluorocyclohexan-1-amine
Causality & Mechanistic Rationale
Direct reductive amination of 4,4-difluorocyclohexanone with benzylamine requires a reducing agent that selectively targets the intermediate iminium ion without reducing the starting ketone. Sodium triacetoxyborohydride (STAB) is the optimal reagent for this transformation[2]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the borohydride, rendering it unreactive toward most ketones but highly reactive toward protonated imines[3]. This selectivity avoids the over-reduction typically seen with NaBH₄ and bypasses the highly toxic cyanide byproducts associated with NaCNBH₃[2].
Protocol 1: STAB-Mediated Direct Reductive Amination
This protocol is designed as a self-validating system with built-in analytical checkpoints.
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,4-difluorocyclohexanone (1.0 eq) and benzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise.
-
Validation Checkpoint 1: The addition of AcOH accelerates iminium formation. Monitor via TLC (Hexane/EtOAc 8:2). The ketone spot (active to KMnO₄ stain) should rapidly diminish as a baseline-shifted imine spot appears.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control mild exothermicity. Stir the suspension at room temperature for 12–16 hours.
-
Quench & Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (H₂) ceases.
-
Validation Checkpoint 2: The complete cessation of bubbling serves as a visual confirmation that all excess STAB has been successfully decomposed.
-
-
Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Paradigm II: Reductive Alkylation of Sterically Hindered 1-Benzyl-4,4-difluorocyclohexan-1-amine
Causality & Mechanistic Rationale
Using the true α-tertiary amine (CAS 1389313-28-3) as a nucleophile presents severe steric challenges[1]. The bulky C1-benzyl and cyclohexyl groups sterically clash with incoming aldehydes, shifting the thermodynamic equilibrium away from imine formation. Standard STAB/DCE conditions generally fail here because the imine never forms in sufficient concentrations[4].
To overcome this, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a potent Lewis acid and water scavenger[4]. Ti(OiPr)₄ coordinates the carbonyl oxygen, drastically increasing its electrophilicity, and transiently forms a titanium-iminium complex that is readily trapped and reduced by NaBH₄ or NaCNBH₃[3].
Protocol 2: Ti(OiPr)₄-Mediated Reductive Amination
This protocol utilizes visual phase-change cues for self-validation.
-
Imine Formation: In a dry flask, combine 1-benzyl-4,4-difluorocyclohexan-1-amine (1.0 eq), the target aldehyde (e.g., benzaldehyde, 1.1 eq), and Ti(OiPr)₄ (1.5 eq). Stir neat or in minimal anhydrous THF for 4–6 hours at room temperature.
-
Validation Checkpoint 1: The reaction mixture will transition from clear to a distinct yellow/orange hue, visually confirming the formation of the titanium-coordinated imine complex.
-
-
Reduction: Dilute the mixture with absolute ethanol (to 0.1 M) and cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.
-
Quench & Precipitation: Add water (2 mL per mmol of Ti) directly to the reaction mixture.
-
Validation Checkpoint 2: An immediate, dense white precipitate of titanium dioxide (TiO₂) will form. This self-validates the destruction of the titanium complex and the release of the free secondary amine product.
-
-
Workup: Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate, partition between EtOAc and 1M NaOH, extract, dry, and purify.
Quantitative Data & Optimization Summary
The following table summarizes the divergent parameters required for the two reductive amination paradigms discussed above:
| Parameter | Paradigm I: N-Benzyl Synthesis | Paradigm II: α-Tertiary Amine Alkylation |
| Amine Substrate | Benzylamine (Primary, unhindered) | 1-Benzyl-4,4-difluorocyclohexan-1-amine (Primary, α-quaternary) |
| Carbonyl Substrate | 4,4-Difluorocyclohexanone | Various Aldehydes (e.g., Benzaldehyde) |
| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₄ or NaCNBH₃ |
| Catalyst / Additive | Glacial Acetic Acid (1.0 eq) | Ti(OiPr)₄ (1.5 eq) |
| Solvent System | 1,2-Dichloroethane (DCE) | THF (Imine formation) / EtOH (Reduction) |
| Typical Yield | 85 – 95% | 65 – 80% |
| Reaction Time | 12 – 16 hours | 4 – 6 h (Imine) + 2 h (Reduction) |
Mechanistic Visualization
The following diagram maps the logical flow and intermediate states of the Titanium-mediated reductive amination pathway (Paradigm II), highlighting the critical Lewis acid activation step.
Fig 1. Ti(OiPr)4-mediated reductive amination pathway for sterically hindered amines.
Sources
Scalable Synthesis Protocol for 1-Benzyl-4,4-difluorocyclohexan-1-amine: A Sulfinamide-Mediated Approach
Executive Summary & Strategic Rationale
The incorporation of 3D-rich, fluorinated cycloalkane scaffolds is a dominant trend in modern drug discovery, driven by their ability to improve metabolic stability, lipophilicity, and target binding affinity. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8) is a highly valued quaternary amine building block. However, the scalable synthesis of alpha-branched, quaternary cyclohexylamines presents significant challenges. Traditional methods, such as the Bruylants reaction, require the handling of highly toxic cyanides. Conversely, the direct addition of Grignard reagents to unprotected ketimines often fails due to the rapid enolization of the cyclohexane ring.
To overcome these bottlenecks, this application note details a highly scalable, self-validating protocol utilizing Ellman’s sulfinamide chemistry . This route ensures high yields, operational safety, and excellent purity profiles suitable for pharmaceutical manufacturing.
Mechanistic Grounding & Route Selection
The core challenge in synthesizing 1-alkyl-1-aminocyclohexanes is the C-C bond formation at the sterically hindered, enolizable C1 position. When a strongly basic nucleophile (like benzylmagnesium chloride) is introduced to a standard ketimine, alpha-deprotonation outcompetes nucleophilic addition, resulting in enamine byproducts and poor yields [1].
By condensing 4,4-difluorocyclohexanone with tert-butanesulfinamide, we generate an N-(tert-butanesulfinyl) ketimine. The sulfinyl group provides two critical mechanistic advantages:
-
Electronic Activation: It increases the electrophilicity of the C=N bond, accelerating nucleophilic attack.
-
Steric Shielding: The bulky tert-butyl group suppresses alpha-deprotonation, cleanly directing the Grignard reagent to the quaternary center [1].
Figure 1: Mechanistic rationale for utilizing the Ellman sulfinamide auxiliary.
Synthetic Workflow Visualization
The synthesis is executed in three robust steps: Lewis acid-mediated condensation, Grignard addition, and acidic deprotection.
Figure 2: Three-step scalable synthesis workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Step-by-Step Experimental Protocols
Step 1: Imine Condensation
Objective: Synthesis of N-(tert-butanesulfinyl)-4,4-difluorocyclohexanimine.
-
Charge a dry, argon-purged reactor with 4,4-difluorocyclohexanone (1.0 equiv) and racemic tert-butanesulfinamide (1.05 equiv).
-
Add anhydrous THF to achieve a 0.5 M concentration.
-
Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Workup (Self-Validating Step): Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A massive white precipitate of titanium dioxide (TiO2) will form immediately. Causality Insight: Ti(OEt)4 acts as both a Lewis acid and a water scavenger [2]. The brine quench hydrolyzes the titanium complex, crashing it out as insoluble TiO2. The rapid formation of this filterable solid validates the successful quenching of the Lewis acid.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer, dry over Na2SO4, and concentrate in vacuo to yield Intermediate 1 as a pale yellow oil/solid.
Step 2: Grignard Addition
Objective: Synthesis of N-(tert-butanesulfinyl)-1-benzyl-4,4-difluorocyclohexan-1-amine.
-
Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -48 °C (using a dry ice/acetonitrile bath) or -78 °C.
-
Add Benzylmagnesium chloride (2.0 M in THF, 1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below -40 °C.
-
Allow the reaction to slowly warm to room temperature over 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate 2. Causality Insight: The reaction progress can be self-validated via TLC (KMnO4 stain); the complete disappearance of the UV-inactive imine spot confirms the C-C bond formation.
Step 3: Acidic Deprotection & Salt Formation
Objective: Synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride.
-
Dissolve Intermediate 2 in a 1:1 mixture of Methanol and 4M HCl in Dioxane (0.2 M concentration).
-
Stir at room temperature for 2 hours.
-
Workup (Self-Validating Step): Concentrate the mixture in vacuo to a crude residue. Triturate the residue with a mixture of MTBE and hexanes. A free-flowing white crystalline powder will precipitate. Causality Insight: Methanol is deliberately added to react with the cleaved sulfinyl group, forming volatile methyl sulfinate, which is easily removed during concentration [1]. The precipitation of the white powder upon MTBE addition visually validates the successful formation of the highly pure hydrochloride salt [3].
Quantitative Data & Analytical Expected Values
To ensure batch-to-batch reproducibility, the following analytical parameters should be monitored. Expertise Note: Because the C1 substituents (benzyl and amine) lock the cyclohexane ring into a rigid chair conformation, the two fluorine atoms at C4 occupy distinct axial and equatorial environments. They are diastereotopic and will present as a characteristic AB quartet in the ^19F NMR spectrum.
| Parameter | Expected Value / Observation | Analytical Method |
| Intermediate 1 Yield | 85 - 90% | Gravimetric |
| Intermediate 1 ^19F NMR | ~ -95 ppm (d, J = 235 Hz), -102 ppm (d, J = 235 Hz) | ^19F NMR (CDCl3, 376 MHz) |
| Intermediate 2 Yield | 75 - 82% | Gravimetric |
| Final Product Yield | > 90% (from Int. 2) | Gravimetric |
| Final Product Purity | > 98% | HPLC (UV 210 nm) |
| Final Product MS (ESI+) | m/z 226.14 [M+H]+ | LC-MS |
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]
-
Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284.[Link]
Application Note: Strategic Incorporation of 1-Benzyl-4,4-difluorocyclohexan-1-amine into Medicinal Chemistry Scaffolds
Executive Summary & Structural Rationale
In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic selection of chemical building blocks is paramount. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8) 1 is a highly specialized, conformationally restricted alpha-tertiary amine. Incorporating this motif into drug scaffolds addresses multiple traditional medicinal chemistry liabilities simultaneously:
-
Metabolic Shielding: The gem-difluoro substitution at the C4 position effectively blocks cytochrome P450-mediated oxidative metabolism, a notorious liability of unsubstituted alicyclic rings.
-
pKa Modulation via Inductive Effects: The highly electronegative fluorine atoms exert a long-range, through-bond inductive electron-withdrawing effect. This significantly lowers the pKa of the primary amine from ~10.6 (in standard cyclohexylamines) to 9.45 2. The addition of the alpha-benzyl group further depresses this to ~9.1. A lower pKa increases the fraction of the unprotonated (neutral) species at physiological pH (7.4), dramatically enhancing passive membrane permeability.
-
Lipophilic Efficiency: The combination of the difluorocyclohexyl system and the benzyl anchor increases the overall lipophilicity. In comparative studies (e.g., Janus Kinase 3 inhibitor development), replacing a standard cyclohexyl ring with a difluorinated counterpart increased oral bioavailability (BA) from 10% to 46% 3.
Fig 1. Pharmacophoric contributions of 1-Benzyl-4,4-difluorocyclohexan-1-amine structural motifs.
Physicochemical Profiling
Understanding the physicochemical baseline of this building block is critical for predicting its behavior during synthesis and physiological absorption. The table below summarizes the quantitative shifts induced by the difluoro and benzyl modifications.
| Property | Cyclohexan-1-amine | 4,4-Difluorocyclohexan-1-amine | 1-Benzyl-4,4-difluorocyclohexan-1-amine |
| Amine pKa (exp/calc) | ~10.6 | 9.45 | ~9.1 |
| Lipophilicity (cLogP) | 1.5 | 1.8 | 3.6 |
| Metabolic Stability (C4) | Low (CYP Oxidation) | High (F-Blocked) | High (F-Blocked) |
| Steric Hindrance (N) | Minimal | Minimal | High (Alpha-Quaternary) |
Synthetic Integration Strategies
The primary challenge in utilizing 1-Benzyl-4,4-difluorocyclohexan-1-amine is the severe steric congestion around the primary amine, caused by the alpha-quaternary carbon (C1) and the bulky benzyl group. Standard coupling conditions often fail due to kinetic barriers.
Fig 2. Synthetic workflows for incorporating the hindered amine into diverse chemical scaffolds.
Standard Operating Procedures (Protocols)
The following protocols are engineered as self-validating systems , meaning the chemical logic inherently prevents false positives, and specific analytical checkpoints are built into the workflow to confirm mechanistic success.
Protocol A: HATU-Mediated Amidation
Standard carbodiimides (EDC/DCC) form bulky O-acylisourea intermediates that are physically excluded from the hindered nucleophilic pocket of this amine, leading to hydrolysis rather than coupling. This protocol utilizes HATU to form a highly reactive, less sterically demanding 7-azabenzotriazole active ester.
Reagents:
-
Target Carboxylic Acid (1.0 equiv)
-
1-Benzyl-4,4-difluorocyclohexan-1-amine (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add DIPEA dropwise. Stir for 15 minutes.
-
Causality: Pre-activation ensures the complete conversion of the acid to the active ester before the hindered amine is introduced, preventing the amine from acting as a base and degrading the coupling reagent.
-
-
Amine Addition: Add the amine in a single portion. Elevate the reaction temperature to 40 °C.
-
Causality: The alpha-quaternary center significantly reduces the collision frequency for successful nucleophilic attack. Mild thermal energy overcomes this kinetic activation barrier without degrading the active ester.
-
-
Validation Checkpoint (4 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Self-Validation: The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling. If the unreacted amine mass ([M+H]+ = 226.1) persists alongside the active ester, do not add more HATU (which causes irreversible guanidinylation of the amine). Instead, extend the reaction time to 12 hours.
-
-
Workup: Quench with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: Aqueous LiCl effectively alters the partition coefficient of DMF, forcing it entirely into the aqueous layer and preventing emulsion formation or solvent carryover.
-
Protocol B: Buchwald-Hartwig N-Arylation
Thermal Nucleophilic Aromatic Substitution (SNAr) with this amine requires extreme temperatures (>120 °C) and is limited to highly electron-deficient arenes. For broad scaffold integration, Palladium-catalyzed cross-coupling is mandatory.
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-Benzyl-4,4-difluorocyclohexan-1-amine (1.2 equiv)
-
Pd2(dba)3 (0.05 equiv)
-
BrettPhos (0.10 equiv)
-
NaOtBu (2.0 equiv)
-
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-mixing: In a glovebox or under strict Argon flow, combine Pd2(dba)3 and BrettPhos in anhydrous Toluene. Stir for 10 minutes until the solution turns a deep, homogenous red/purple.
-
Causality: This incubation period is critical for complete ligand exchange, displacing the dba ligands to form the active, mono-ligated Pd(0)-BrettPhos species required for oxidative addition.
-
-
Reagent Addition: Add the Aryl Halide, the Amine, and finally NaOtBu. Seal the reaction vessel.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the Pd-bound amine intermediate, which is the rate-limiting step driving reductive elimination.
-
-
Heating: Heat the mixture at 100 °C for 12 hours.
-
Validation Checkpoint: Filter a small aliquot through a Celite plug, dilute with Methanol, and run LC-MS.
-
Self-Validation: BrettPhos is a structurally rigid biarylphosphine ligand designed to create a binding pocket that strictly accommodates only one aryl group and one primary amine. The complete absence of a bis-arylated mass peak in the LC-MS trace validates that the ligand's steric control is functioning correctly.
-
References
- Sigma-Aldrich. "1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8". Sigma-Aldrich Catalog.
- ACS Publications. "Employing Long-Range Inductive Effects to Modulate Metal-to-Ligand Charge Transfer Photoluminescence in Homoleptic Cu(I) Complexes". Inorganic Chemistry.
- NIH PMC. "Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells". Journal of Medicinal Chemistry.
Sources
Application Notes and Protocols for 1-Benzyl-4,4-difluorocyclohexan-1-amine
Introduction
1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS No: 1389441-98-8) is a synthetic building block of increasing interest in medicinal chemistry and drug development. Its unique structure, combining a primary amine, a difluorinated cyclohexane ring, and a benzyl group, presents specific challenges and considerations for its storage and handling. This guide provides a comprehensive overview of the recommended protocols to ensure the stability of the compound and the safety of laboratory personnel. The information herein is synthesized from the known chemical properties of its constituent functional groups and best practices for handling analogous compounds.
Chemical and Physical Properties Overview
A thorough understanding of the physicochemical properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine is fundamental to establishing safe and effective handling protocols.
| Property | Value | Source |
| CAS Number | 1389441-98-8 | [1] |
| Molecular Formula | C₁₃H₁₇F₂N | [2] |
| Molecular Weight | 225.28 g/mol | [1][2] |
| Appearance | Likely a solid or oil (based on analogous compounds) | Inferred |
| Purity | Typically ≥98% | [2] |
| Solubility | Expected to be soluble in organic solvents. The hydrochloride salt form would exhibit greater water solubility.[3] | Inferred |
The presence of the primary amine group suggests basicity and nucleophilicity, while the difluorinated cyclohexane ring can influence the molecule's lipophilicity and metabolic stability.[3] The benzyl group adds steric bulk and potential for aromatic interactions.
Core Principles of Storage and Handling
The primary objectives for the storage and handling of 1-Benzyl-4,4-difluorocyclohexan-1-amine are to:
-
Prevent Degradation: Minimize exposure to atmospheric moisture, oxygen, light, and incompatible substances.
-
Ensure Personnel Safety: Mitigate risks associated with the potential toxicity and reactivity of the compound.
-
Maintain Purity: Avoid cross-contamination.
The following diagram illustrates the key decision points in the storage and handling workflow.
Caption: Decision workflow for storage and handling.
Detailed Storage Protocols
Based on the general guidelines for amines and fluorinated compounds, the following storage conditions are recommended for 1-Benzyl-4,4-difluorocyclohexan-1-amine.[2][4]
Temperature
Store the compound at 2-8°C .[2] Refrigerated storage is crucial to minimize the rate of potential degradation reactions. For long-term storage, consider temperatures at the lower end of this range. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen). Primary amines can react with atmospheric carbon dioxide to form carbamates. While the steric hindrance of this particular molecule might slow this process, it is a critical consideration for maintaining long-term purity.
Container
The compound should be stored in a tightly sealed container, such as an amber glass vial with a PTFE-lined cap. The amber glass will protect the compound from light, which can catalyze degradation. The tight seal is essential to prevent the ingress of moisture and air.[4]
Location
Store in a designated, well-ventilated cabinet for chemical reagents.[5] If the compound has a strong odor, a ventilated cabinet is recommended.[5] Do not store with incompatible materials such as strong acids or oxidizing agents.
Detailed Handling Protocols
Given the potential hazards associated with amines and fluorinated compounds, a cautious approach to handling is warranted.[6][7]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling 1-Benzyl-4,4-difluorocyclohexan-1-amine:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls
All handling of the compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
Dispensing and Weighing
If the compound is a solid, handle it carefully to avoid generating dust. If it is an oil, take care to avoid splashes. For weighing and transferring, it is best practice to do so under a stream of inert gas to minimize exposure to air and moisture.
Incompatibilities
Avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids: Can cause a strong exothermic reaction due to the basicity of the amine.
-
Acid Chlorides: Will react with the primary amine to form amides.
Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride, especially under fire conditions.[6]
Spill and Waste Disposal Protocols
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, dry sand).
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place the absorbed material or swept solid into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of waste containing 1-Benzyl-4,4-difluorocyclohexan-1-amine in accordance with local, state, and federal regulations. The waste should be collected in a clearly labeled, sealed container. Given its chemical nature, it will likely be classified as hazardous chemical waste.
Conclusion
While specific stability and toxicity data for 1-Benzyl-4,4-difluorocyclohexan-1-amine are not extensively published, a robust safety and handling protocol can be established by considering the chemistry of its functional groups. Adherence to the guidelines outlined in this document—including refrigerated storage under an inert atmosphere, handling within a fume hood with appropriate PPE, and segregation from incompatible materials—is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
References
-
1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol | C7H13F2NO | CID 90000451 - PubChem.
-
4,4-Difluorocyclohexan-1-amine hydrochloride - Apollo Scientific.
-
N-Benzyl-4,4-difluorocyclohexan-1-amine - ChemScene.
-
Hazardous Substance Fact Sheet - NJ.gov.
-
SAFETY DATA SHEET - Cyclohexylamine - Nexchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Cyclohexylamine - TRC Corp.
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
-
Handling fluorinated gases as solid reagents using metal-organic frameworks | Request PDF - ResearchGate.
-
Cyclohexylamine - AMS.usda.gov.
-
4,4-Difluorocyclohexane-1-carboxylic acid - Apollo Scientific.
-
CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… - CymitQuimica.
-
Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews.
-
4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
SAFETY DATA SHEET - Spectrum Chemical.
-
Amine Storage Conditions: Essential Guidelines for Safety - Star-techno.
-
An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine - Benchchem.
-
Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee.
-
Material Safety Data Sheet - 2,6-Bis(4-fluorobenzylidene)cyclohexanone.
-
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 - Chemicalbook.
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI.
-
(PDF) 1-Benzyl-3-(2-furylmethyl)-1,2,3,4,5,6-hexahydrospiro[benzo[h]quinazoline-5,1′-cyclohexane]-2,4-dione - ResearchGate.
Sources
- 1. 1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
Troubleshooting & Optimization
Improving yield in 1-Benzyl-4,4-difluorocyclohexan-1-amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered, α -branched amines. The synthesis of 1-benzyl-4,4-difluorocyclohexan-1-amine presents a unique intersection of challenges: the gem-difluoro group electronically deactivates the ring while increasing the acidity of the α -protons, making the ketone highly prone to enolization rather than nucleophilic addition.
To overcome this, the gold standard approach utilizes an auxiliary-directed pathway via tert-butanesulfinamide ( [1]). Below is our comprehensive, self-validating guide to mastering this synthesis.
Mechanistic Workflow & Failure Modes
To understand the protocol, we must first map the chemical logic. The diagram below illustrates the critical path and the primary side-reactions that compromise yield if parameters are not strictly controlled.
Workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine synthesis highlighting failure modes.
Self-Validating Experimental Protocol
A robust protocol must tell you if it is working during the experiment. Follow these phases, paying close attention to the built-in validation checks and the causality behind each reagent choice.
Phase 1: Titanium-Mediated Imine Condensation
-
Setup: Flame-dry a 500 mL round-bottom flask. Add 4,4-difluorocyclohexanone (10.0 g, 74.6 mmol) and racemic or enantiopure tert-butanesulfinamide (9.9 g, 82.0 mmol).
-
Activation: Dissolve in anhydrous THF (150 mL). Add Ti(OEt)₄ (34.0 g, 149.2 mmol) in one rapid portion.
-
Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger to drive the thermodynamic equilibrium toward the imine.
-
Reaction: Heat to 65 °C under N₂ for 12 hours.
-
Validation Check: The solution will transition from clear to a distinct pale yellow. TLC (8:2 Hexanes/EtOAc) must show complete consumption of the ketone (Rf ~0.4, stains strongly with KMnO₄) and a new UV-active spot for the sulfinylimine (Rf ~0.3).
-
Workup: Cool to room temperature. Pour into 150 mL of vigorously stirring brine. Stir for exactly 15 mins. Filter the resulting granular TiO₂ precipitate through a tightly packed Celite pad. Concentrate the filtrate to yield the sulfinylimine.
Phase 2: Diastereoselective Grignard Addition (Yield-Determining Step)
-
Setup: Dissolve the sulfinylimine (10.0 g, 42.1 mmol) in anhydrous CH₂Cl₂ (200 mL) under N₂.
-
Cooling: Submerge the flask in a dry ice/acetonitrile slush bath to maintain exactly -48 °C.
-
Causality: Acetonitrile freezes at -45 °C, making it an ideal slush bath to prevent the over-cooling seen with acetone (-78 °C), which stalls the reaction, while keeping the temperature low enough to suppress enolization. Furthermore, utilizing non-coordinating CH₂Cl₂ instead of THF prevents the over-activation of the Grignard's basicity, favoring nucleophilic addition.
-
Addition: Add Benzylmagnesium chloride (1.0 M in Et₂O, 63.1 mL, 63.1 mmol) dropwise over 45 minutes using a syringe pump. Stir at -48 °C for 4 hours.
-
Validation Check: Quench a 0.1 mL aliquot in MeOH. LC-MS should show the protected amine mass ([M+H]⁺ = 330.4) with <5% imine remaining.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL) while the flask is still at -48 °C. Warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Phase 3: Acidic Deprotection and Salt Isolation
-
Setup: Dissolve the crude protected amine in MeOH (100 mL).
-
Deprotection: Add 4M HCl in dioxane (31.5 mL, 126 mmol) dropwise at 25 °C. Stir for 2 hours.
-
Validation Check: Immediate effervescence (SO₂ gas evolution) will be observed. TLC will show the disappearance of the UV-active protected amine.
-
Isolation: Concentrate in vacuo. Triturate the residue with cold diethyl ether (100 mL) to precipitate 1-benzyl-4,4-difluorocyclohexan-1-amine hydrochloride as a pristine white solid.
-
Causality: Isolating the product as a hydrochloride salt prevents the volatilization and oxidative degradation common to free primary amines ( [2]).
Quantitative Data: Grignard Addition Optimization
The table below summarizes our internal optimization data for Phase 2. Notice how the interplay between solvent coordination and temperature dictates the dominant reaction pathway.
| Entry | Solvent | Temp (°C) | Equivalents (BnMgCl) | Isolated Yield (%) | Primary Impurity Profile |
| 1 | THF | 0 | 1.5 | 15% | Enolization (Recovered Ketone) |
| 2 | THF | -78 | 1.5 | 35% | Unreacted Imine (Stalled) |
| 3 | CH₂Cl₂ | -78 | 1.5 | 42% | Unreacted Imine (Stalled) |
| 4 | CH₂Cl₂ | -48 | 1.5 | 88% | None (Clean Conversion) |
| 5 | CH₂Cl₂ | 0 | 1.5 | 55% | Bibenzyl (Wurtz Coupling) |
Troubleshooting FAQs
Q: Why do I observe significant starting ketone recovery after the Grignard addition, even with excess reagent? A: This is a classic symptom of enolization outcompeting nucleophilic addition. The gem-difluoro group at the 4-position exerts a strong electron-withdrawing inductive effect, increasing the acidity of the α -protons on the cyclohexane ring. When using coordinating solvents like THF, the basicity of the benzylmagnesium chloride is enhanced. Switching to a non-coordinating solvent like CH₂Cl₂ at -48 °C suppresses this deprotonation pathway, allowing the Grignard reagent to act strictly as a nucleophile.
Q: During the titanium-mediated condensation, my filtration through Celite is incredibly slow and forms a thick emulsion. How can I resolve this? A: This occurs when the titanium(IV) ethoxide is incompletely hydrolyzed, leaving a colloidal titanium dioxide suspension. To create a self-validating, easily filterable precipitate, you must quench the reaction by pouring it into an equal volume of vigorously stirring brine (not plain water). The high ionic strength forces rapid, complete hydrolysis into granular TiO₂. Stir for exactly 15 minutes before filtration; the suspension will visibly transition from a milky emulsion to a distinctly particulate mixture.
Q: I am seeing a massive peak for bibenzyl in my crude NMR. Can I use benzyl bromide instead of benzyl chloride to prepare the Grignard reagent to fix this? A: No, switching to benzyl bromide will actually worsen the issue. Benzyl bromide is significantly more prone to Wurtz-type homocoupling during Grignard formation, leading to even higher levels of bibenzyl. This non-polar impurity is notoriously difficult to separate from the protected amine via chromatography. Use benzyl chloride, strictly control the initiation temperature during magnesium insertion, and avoid using a large excess of magnesium if preparing the reagent fresh.
References
-
Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 2010, 110 (6), 3600–3740. Ellman Laboratory, Yale University. URL: [Link]
Purification methods for 1-Benzyl-4,4-difluorocyclohexan-1-amine
Technical Support Center: Purification of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Welcome to the Technical Support Center. 1-Benzyl-4,4-difluorocyclohexan-1-amine is a highly lipophilic, sterically hindered alpha-tertiary primary amine. Due to its unique structural features—specifically the bulky benzyl group and the electron-withdrawing gem-difluoro cyclohexane ring—standard amine purification protocols often require precise optimization[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to ensure high-yield, high-purity isolation.
Compound Profiling & Data Presentation
Understanding the physical properties of the free base versus its hydrochloride salt is the foundation of any successful purification strategy.
Table 1: Physicochemical Properties for Purification Planning
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1389441-98-8[1] | 1389313-28-3[2] |
| Molecular Formula | C13H17F2N | C13H18ClF2N |
| Molecular Weight | 225.28 g/mol | 261.74 g/mol |
| Physical State (RT) | Viscous Liquid / Low-melting solid | Crystalline Solid |
| Solubility Profile | Soluble in DCM, Ether, Hexanes | Soluble in Water, MeOH, hot IPA |
| Purification Strategy | Acid-Base Extraction, Chromatography | Precipitation, Recrystallization |
Troubleshooting & FAQs
Q1: During acid-base extraction, my compound is not partitioning into the aqueous layer at pH 2. Why?
-
Causality: 1-Benzyl-4,4-difluorocyclohexan-1-amine is exceptionally lipophilic. Even when fully protonated into its ammonium cation form, the large hydrophobic surface area (benzyl + cyclohexyl rings) causes the salt to remain partially soluble in moderately polar organic solvents like dichloromethane (DCM), often forming stubborn emulsions[3].
-
Solution: Switch your organic extraction solvent to a less polar alternative, such as diethyl ether or hexanes. If the emulsion persists, add a small volume of methanol (5-10% v/v) to the aqueous HCl phase to increase the solubility of the lipophilic ammonium salt in the aqueous layer.
Q2: I am trying to recrystallize the hydrochloride salt, but it "oils out" as a separate liquid phase instead of forming crystals. How do I fix this?
-
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution reaches saturation, or when the cooling rate is too rapid[4]. Because the bulky benzyl group disrupts uniform crystal lattice packing, the salt easily crashes out as a viscous oil.
-
Solution: Adjust the solvent system and cooling kinetics. Dissolve the crude salt in a minimal amount of boiling isopropanol (IPA). Slowly titrate in diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid. Remove from heat and allow it to cool ambiently to room temperature before applying an ice bath.
Q3: How do the fluorine atoms impact the basicity and extraction pH?
-
Causality: The gem-difluoro group at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This slightly reduces the electron density on the nitrogen, lowering the pKa of the primary amine compared to an unsubstituted cyclohexylamine[1].
-
Solution: Do not rely on weak acids (like 5% citric acid) for extraction. A strong acid (1M to 2M HCl) is strictly required to ensure complete protonation. Conversely, use a strong base (2M NaOH) to achieve a pH > 11 for complete free-base regeneration[3].
Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction (Removal of Neutral/Acidic Impurities)
This protocol isolates the target amine from non-basic synthetic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude).
-
Causality: Ether is chosen over DCM to prevent the highly lipophilic protonated amine from lingering in the organic phase[3].
-
-
Acidic Extraction: Transfer to a separatory funnel. Extract with 2M HCl (3 x 15 mL).
-
Self-Validation Check: Test the final aqueous extract with pH indicator paper. It must read pH < 2. Failure to reach this pH indicates incomplete protonation, risking severe yield loss in the discarded organic layer.
-
-
Phase Separation: Separate and retain the aqueous layer (contains the protonated product). Discard the organic layer only after verifying the absence of the amine product via Thin Layer Chromatography (TLC).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise with vigorous stirring until the pH is > 11.
-
Causality: The ice bath dissipates the exothermic heat of neutralization, preventing thermal degradation or volatilization of the free amine.
-
-
Back-Extraction: Extract the milky aqueous mixture with fresh diethyl ether (3 x 15 mL).
-
Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the pure free base.
-
Self-Validation Check: Weigh the final product. A mass recovery of >85% validates the efficiency of the phase partitions.
-
Protocol B: Hydrochloride Salt Formation & Recrystallization
This protocol is ideal for removing structurally similar amine impurities and achieving >99% purity.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether (5 mL/g). Place the flask in an ice bath. Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane (4M)[5].
-
Causality: Using anhydrous conditions prevents the highly water-soluble hydrochloride salt from dissolving, forcing it to precipitate immediately[6].
-
Self-Validation Check: The immediate formation of a dense, white precipitate visually confirms successful salt formation.
-
-
Isolation: Collect the crude 1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride via vacuum filtration. Wash the filter cake with cold diethyl ether.
-
Recrystallization: Transfer the solid to a round-bottom flask. Add a minimum volume of boiling isopropanol (IPA) until just dissolved.
-
Anti-Solvent Addition: Remove from heat and add diethyl ether dropwise until the solution remains slightly cloudy.
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.
-
Self-Validation Check: Filter and dry the crystals. Perform a melting point analysis; a sharp melting range (< 2°C variance) validates the successful exclusion of impurities from the crystal lattice[4].
-
Purification Workflow Visualization
Decision workflow for isolating 1-Benzyl-4,4-difluorocyclohexan-1-amine.
References
-
1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 - Sigma-Aldrich. 1
-
1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride | 1389313-28-3 - Sigma-Aldrich. 2
-
Technical Support Center: Purification of 4-Iodobenzylamine by Recrystallization - Benchchem. 4
-
Acid–base extraction - Wikipedia. 3
-
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. 5
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids - Journal of the American Chemical Society. 6
Sources
- 1. 1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 [sigmaaldrich.com]
- 2. 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride | 1389313-28-3 [sigmaaldrich.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions with 1-Benzyl-4,4-difluorocyclohexan-1-amine
Welcome to the technical support center for 1-Benzyl-4,4-difluorocyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1-Benzyl-4,4-difluorocyclohexan-1-amine?
This compound is a valuable building block in medicinal chemistry. The 4,4-difluorocyclohexylamine moiety is of particular interest as the gem-difluoro group can enhance metabolic stability and modulate the physicochemical properties (like lipophilicity and pKa) of a parent molecule, making it a desirable scaffold in drug design.[1] The benzyl group serves as a common protecting group for the amine, which can be removed in later synthetic steps, or it can be a permanent part of the final molecule's structure.
Q2: What are the key reactive sites on the molecule?
The primary reactive sites are the secondary amine and the benzyl group. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to participate in reactions like N-alkylation and acylation.[2] The benzyl group, while often used as a stable protecting group, can be cleaved under various conditions, such as catalytic hydrogenation or treatment with strong acids.[3][4]
Q3: How does the gem-difluoro group at the 4-position influence the amine's reactivity?
The two fluorine atoms are strongly electron-withdrawing. This has a notable effect on the amine's basicity. Compared to its non-fluorinated analog, the amine of 1-Benzyl-4,4-difluorocyclohexan-1-amine is less basic. This can affect its nucleophilicity and the conditions required for it to participate in reactions. For instance, stronger bases or more forcing conditions might be needed for deprotonation or to drive certain reactions to completion.[5]
Troubleshooting Guides
This section addresses common side reactions encountered when using 1-Benzyl-4,4-difluorocyclohexan-1-amine and provides strategies to mitigate them.
Issue 1: Unintentional Debenzylation
Unwanted cleavage of the benzyl group is a frequent problem, leading to the formation of 4,4-difluorocyclohexan-1-amine and other benzyl-derived byproducts. This can occur under a variety of conditions.
Causality:
The carbon-nitrogen bond of the benzylamine is susceptible to cleavage under acidic, basic, and reductive conditions.
-
Acidic Conditions: Strong acids can protonate the amine, facilitating the departure of a stable benzyl cation.
-
Basic Conditions: Certain strong bases in the presence of an oxidant can lead to debenzylation through an oxidative cleavage mechanism.[3]
-
Reductive Conditions: Catalytic hydrogenation (e.g., with Pd/C and H₂) or transfer hydrogenation (e.g., with ammonium formate) is a standard method for benzyl group removal and can occur unintentionally if these reagents are used in subsequent steps without protecting the benzylamine.[4][6]
Caption: Pathways for unintentional debenzylation.
Mitigation Strategies:
| Condition | Recommended Action |
| Acidic | Avoid strong, non-coordinating acids. If an acidic workup is necessary, use a milder acid like acetic acid or a buffered solution. |
| Basic | Avoid prolonged exposure to strong bases at elevated temperatures. If a strong base is required, conduct the reaction at the lowest possible temperature. |
| Reductive | If a reduction is needed elsewhere in the molecule, consider protecting the benzylamine as a carbamate (e.g., Boc) or amide, which are more stable to many reductive conditions. |
Issue 2: Over-alkylation in N-Alkylation Reactions
When using 1-Benzyl-4,4-difluorocyclohexan-1-amine as a nucleophile in an N-alkylation reaction, the formation of a quaternary ammonium salt or di-alkylation (if a primary amine is the target) can be a significant side reaction.
Causality:
The mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation event. This is especially true if the reaction is run with an excess of the alkylating agent or for an extended period.
Caption: Reaction pathway for over-alkylation.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the alkylating agent. | This ensures the alkylating agent is consumed before significant over-alkylation can occur. |
| Addition Rate | Add the alkylating agent slowly to the reaction mixture. | This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation. |
| Solvent & Base | Use a non-polar solvent and a mild, heterogeneous base like NaHCO₃ or K₂CO₃.[7] | A non-polar solvent can reduce the reactivity of the product amine, and a mild base minimizes side reactions like elimination of the alkyl halide. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures decrease the rate of the over-alkylation reaction more than the initial alkylation. |
Issue 3: Side Products in Reductive Amination
When 1-Benzyl-4,4-difluorocyclohexan-1-amine is formed via reductive amination of 4,4-difluorocyclohexanone with benzylamine, several side products can arise.
Causality:
-
Over-reduction: The reducing agent can reduce the starting ketone to 4,4-difluorocyclohexanol.
-
Dimerization: The intermediate imine can react with another molecule of the amine before reduction.
-
Incomplete Reaction: Unreacted starting materials remain.
These byproducts can be difficult to detect by UV alone, making purification challenging.[8]
Mitigation Strategies:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). It is less likely to reduce the ketone directly and is often more effective for reductive aminations than stronger reagents like sodium borohydride.[9]
-
Reaction Conditions: The formation of the imine is often the rate-limiting step. Adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation.
-
Purification: Use a combination of detection methods, such as an evaporative light-scattering detector (ELSD) alongside UV, during flash chromatography to ensure all non-UV active byproducts are identified and separated.[8]
Issue 4: Purification Challenges
The basic nature of the amine can lead to issues during silica gel chromatography, such as tailing peaks and poor recovery.
Causality:
The slightly acidic nature of standard silica gel can interact strongly with the basic amine, causing it to streak on the column.
Mitigation Strategies:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of triethylamine (1-2% in the eluent) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using alumina or a polymer-based stationary phase for purification.
-
Salt Formation and Extraction: Convert the amine to its hydrochloride salt by washing an ethereal solution with HCl in ether. The salt can often be purified by recrystallization, and the free base can be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation
This protocol is designed to minimize over-alkylation.
-
To a solution of 1-Benzyl-4,4-difluorocyclohexan-1-amine (1.1 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The alkyl halide (1.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).
Protocol 2: Selective N-Debenzylation via Catalytic Transfer Hydrogenation
This is a mild method for removing the benzyl group.[4]
-
To a solution of the N-benzylated compound (1.0 eq.) in methanol (0.1 M) is added ammonium formate (5.0 eq.).
-
10% Palladium on carbon (10 wt%) is added carefully.
-
The mixture is heated to reflux and monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the debenzylated amine.
References
-
Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Communications Chemistry, 5(1). Available at: [Link]
-
(PDF) Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. ResearchGate. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Medium. Available at: [Link]
-
Benzylamines. Organic Chemistry Portal. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at: [Link]
-
Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. Available at: [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]
-
4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE. Five Chongqing Chemdad Co.. Available at: [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. SciSpace. Available at: [Link]
-
Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. The Journal of Organic Chemistry. Available at: [Link]
-
Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
-
Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link]
-
Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. PubMed. Available at: [Link]
-
α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. ResearchGate. Available at: [Link]
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Technical Support Center: Crystallization of 1-Benzyl-4,4-difluorocyclohexan-1-amine Salts
Welcome to the technical support center for the crystallization of 1-benzyl-4,4-difluorocyclohexan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific molecule. The unique structural features of this amine—namely the bulky benzyl group, the conformationally flexible difluorocyclohexane ring, and the basic amine center—present specific challenges that require a targeted troubleshooting approach.
This resource provides in-depth, experience-driven answers to common questions, moving beyond generic protocols to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
My freebase 1-benzyl-4,4-difluorocyclohexan-1-amine is an oil at room temperature. How can I crystallize it?
This is a common observation. The freebase amine is often an oil or a low-melting-point solid, making direct crystallization difficult.[1] The most effective strategy is to convert the amine into a salt.[1] Salt formation introduces ionic interactions, which typically lead to a more rigid crystal lattice and a higher melting point, significantly improving the probability of obtaining a crystalline solid.[1] Hydrochloride and acetate salts are common starting points.[1]
Q1: I've formed a salt of my amine, but it "oils out" during crystallization instead of forming crystals. What's happening and how do I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out," or liquid-liquid phase separation, occurs when a solute separates from a solution as a liquid ("oil") rather than a solid.[2][3][4] This happens when the supersaturation of the solution is so high that it exceeds the metastable zone limit, or when the melting point of the solid is lower than the temperature of the solution.[4][5][6] The resulting oil is a solute-rich liquid phase that is immiscible with the solvent and often traps impurities.[2][5]
Root Causes & Troubleshooting Workflow:
The primary driver for oiling out is the creation of excessively high supersaturation too quickly.[4] Your troubleshooting should focus on controlling this factor.
Caption: Troubleshooting workflow for oiling out.
Detailed Protocols:
-
Slowing the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[4] Instead of allowing the flask to cool on the benchtop, place it in a heated water bath and slowly decrease the temperature. Very slow cooling is often effective.[6][7]
-
Adjusting Concentration: Start with a more dilute solution.[4] While this may reduce the overall yield, it lowers the supersaturation level, giving molecules more time to orient themselves into a crystal lattice.[5] You can later concentrate the mother liquor to recover more material if needed.
-
Solvent System Modification: If a single solvent isn't working, try a binary solvent system. For amine salts, common systems include ethanol/ether, methanol/MTBE, or isopropanol/heptane. The "good" solvent (e.g., ethanol) dissolves the salt, and the "anti-solvent" (e.g., heptane) is added slowly to induce crystallization.
-
Seeding: This is a powerful technique to encourage crystallization over oiling out.[4] Add a few tiny crystals of the desired salt (a "seed crystal") to the solution once it has cooled slightly but before it becomes cloudy.[4][5] This provides a template for crystal growth to occur in a controlled manner.
Q2: I'm not getting any crystals at all, even after cooling the solution for a long time. What should I do?
A2: Inducing Crystallization in a Stubborn Solution
When a solution remains clear upon cooling, it is likely supersaturated but lacks a nucleation point for crystals to begin forming.[6]
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass can provide nucleation sites.
-
Seed Crystals: As mentioned above, adding a seed crystal is the most reliable method to induce crystallization.[5]
-
Concentration: Your solution may simply be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[6]
-
Drastic Cooling: If other methods fail, try cooling the solution in an ice-salt bath or a dry ice/acetone bath.[2] This can sometimes force precipitation, although the resulting crystals may be small and less pure. The solid obtained can then be used for recrystallization under slower cooling conditions.
Q3: The solid I obtained looks more like a powder or an amorphous solid than distinct crystals. How can I confirm if it's crystalline and how can I improve it?
A3: Differentiating Crystalline vs. Amorphous Solids and Improving Crystal Quality
A crystalline solid is defined by a highly ordered, repeating three-dimensional arrangement of its constituent particles (atoms, ions, or molecules), which gives it a sharp melting point and a characteristic geometry.[8][9][10][11] An amorphous solid lacks this long-range order, has a more random molecular arrangement, and melts over a range of temperatures.[9][10][12]
| Property | Crystalline Solid | Amorphous Solid |
| Arrangement | Ordered, long-range repeating pattern[8][9] | Disordered, random arrangement[9][12] |
| Melting Point | Sharp, distinct temperature[8][10] | Melts over a temperature range[9] |
| Cleavage | Cleaves along flat planes[8] | Irregular or conchoidal fracture[11] |
| Appearance | Often has defined geometric shapes | Irregular, often powder-like or glassy |
Analytical Techniques for Confirmation:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique. A crystalline solid will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous solid will show a broad, diffuse halo.
-
Differential Scanning Calorimetry (DSC): A crystalline solid will show a sharp endotherm corresponding to its melting point. An amorphous solid may show a glass transition (Tg) followed by a broad melting event.
Improving Crystallinity:
If you have an amorphous solid or a microcrystalline powder, the goal is to re-dissolve it and encourage slower, more ordered crystal growth.
-
Slower Cooling/Evaporation: The faster the crystals form, the smaller and less ordered they tend to be.[13] Slowing down the crystallization process by very slow cooling or slow evaporation of the solvent is key.[7][14]
-
Solvent Choice: The solvent plays a critical role. A solvent that is "too good" can lead to supersaturated solutions that crash out as a powder.[13] Experiment with different solvents or solvent/anti-solvent combinations. The presence of fluorine in your molecule can influence crystal packing through interactions like C-H···F bonds, so solvents that can participate in or mediate these interactions might be beneficial.[15][16]
Q4: Which acid should I use to make the salt? Does the counter-ion matter?
A4: The Critical Role of the Counter-ion
Yes, the choice of counter-ion is one of the most important variables in salt crystallization.[17][18] The counter-ion directly influences the physicochemical properties of the resulting salt, including its melting point, solubility, stability, and crystal habit.[17][18][19]
The pKa Rule:
For a stable salt to form, a general guideline is the "pKa rule," which states that the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base (the amine).[20][21] This ensures a high degree of proton transfer, leading to a stable ionic salt rather than a cocrystal or a mixture.[22]
Screening Protocol for Salt Selection:
A systematic screening process is the best approach to identify the optimal salt form.
-
Select Counter-ions: Choose a range of pharmaceutically acceptable acids with varying pKa values, sizes, and shapes.
-
Small-Scale Experiments: In parallel, react your amine with each acid in a small amount of a suitable solvent (e.g., ethanol or methanol).
-
Induce Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent to induce precipitation.
-
Characterize the Solids: Analyze the resulting solids by visual inspection, PXRD, and DSC to identify which counter-ions produce crystalline salts and to assess their properties.
Commonly Screened Acids (Counter-ions):
| Acid | Type | Expected Salt Properties |
| Hydrochloric Acid (HCl) | Strong Mineral Acid | Often forms stable, crystalline salts.[23] |
| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Can form both sulfate and bisulfate salts. |
| Methanesulfonic Acid (Mesylate) | Strong Organic Acid | Frequently yields crystalline, non-hygroscopic salts. |
| Tartaric Acid | Chiral Dicarboxylic Acid | Useful for resolving enantiomers; can form multiple salt stoichiometries. |
| Citric Acid | Tricarboxylic Acid | Can form complex hydrogen-bonding networks. |
Experimental Protocols
Protocol 1: General Cooling Crystallization
This is a standard method for compounds that are significantly more soluble in a hot solvent than a cold one.[14]
-
Dissolution: In an Erlenmeyer flask, add the amine salt and the minimum amount of a suitable hot solvent (e.g., isopropanol) required to fully dissolve the solid.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[2]
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the desired salt is soluble in one solvent but insoluble in another miscible solvent.
-
Dissolution: Dissolve the amine salt in a minimal amount of a "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., heptane or diethyl ether) dropwise to the stirred solution until it becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable.
References
- Characteristics of the Solid State and Differences between Crystalline and Amorphous Solids. (n.d.). SSRN.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
- Amorphous and Crystalline Solids Notes. (n.d.). Unacademy.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Crystallisation Techniques. (2006, January 8). University of Bristol, School of Chemistry.
- Guide for crystallization. (n.d.). University of Fribourg, Department of Chemistry.
- Guerrieri, P., Jarring, K., & Taylor, L. S. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 99(9), 3849-3858.
- Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 50-58.
- Amorphous vs Crystalline Solids - Know the Differences. (2024, January 7). WaferPro.
- Differences Between Amorphous & Crystalline Solids. (n.d.). UniversityWafer, Inc..
- Crystalline vs. Amorphous Solids | Differences & Examples - Lesson. (n.d.). Study.com.
- SOP: CRYSTALLIZATION. (n.d.). University of Florida, Department of Chemistry.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- Kumari, S., Gogoi, A., & Kurakula, U. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design.
- Kurakula, U., et al. (2025, November 5). Request PDF | Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
- Kumari, S., Gogoi, A., & Kurakula, U. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry.
- crystallography-crystallization-guide.pdf. (n.d.). Northwestern University, IMSERC.
- Improving API Solubility by Salt and Cocrystal Form
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Guide for crystallization. (n.d.).
- Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
- Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(5), 1333-1345.
- Cooling Crystallis
- 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride. (n.d.). Sigma-Aldrich.
- 1-benzyl-4,4-difluorocyclohexan-1-amine. (n.d.). Sigma-Aldrich.
- Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
- Request PDF | Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.).
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
- Fluorination of amine salts, accelerated by a putative ion-pairing interaction. (n.d.).
- Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Dissolution Enhancement. (2019, February 28). PMC.
- The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. (2007, April 27).
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19).
- Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC.
- Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019, October 11). ChemRxiv.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025, July 16). ChemRxiv.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology.
- Crystallization Process | Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec.
- N-Benzyl-4,4-difluorocyclohexan-1-amine. (n.d.). ChemScene.
- 1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol. (n.d.). PubChem.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org.
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Stability of 1-Benzyl-4,4-difluorocyclohexan-1-amine in acidic conditions
Topic: Handling, Stability, and Troubleshooting in Acidic Environments Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Overview
1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8) is a highly specialized α -tertiary amine utilized in medicinal chemistry. The incorporation of a gem-difluoro moiety acts as a bioisostere to modulate lipophilicity and block oxidative metabolism by cytochrome P450 enzymes[1]. However, the unique stereoelectronic properties of the CF₂ group fundamentally alter the molecule's behavior in acidic conditions compared to its non-fluorinated counterparts[2][3]. This guide provides actionable troubleshooting, self-validating protocols, and physicochemical insights for handling this compound in acidic media.
Troubleshooting Guide: Common Acidic Handling Issues
Issue 1: Incomplete Dissolution or Precipitation in Aqueous Acidic Buffers
-
The Symptom: When diluting the free base into weak acidic buffers (e.g., pH 5.0 - 6.0), the solution turns cloudy, or an oily residue forms at the bottom of the vial.
-
The Causality: The free base is highly lipophilic due to the benzyl group and the fluorinated cyclohexane ring. While amines generally dissolve in acid via protonation, the highly electronegative fluorine atoms exert a strong through-bond inductive (-I) effect. This withdraws electron density from the amine, destabilizing the protonated ammonium state and lowering the pKa by approximately 0.5 to 0.8 units compared to non-fluorinated analogs[2][3]. If the buffer pH is not sufficiently low, incomplete protonation occurs, leaving insoluble free base in suspension.
-
The Solution: Ensure the pH of your aqueous media is at least 2 units below the adjusted pKa (target pH < 7.5). For assay preparation, pre-dissolve the compound in a water-miscible organic solvent (like DMSO) before dropwise addition to the acidic buffer under vortexing. Alternatively, utilize the commercially available hydrochloride salt form (CAS: 1389313-28-3).
Issue 2: Unexplained Degradation During Global Deprotection Steps
-
The Symptom: Significant loss of the 1-benzyl-4,4-difluorocyclohexyl moiety during synthetic deprotection steps involving strong acids.
-
The Causality: The C-F bond is highly stable to standard Brønsted acids (e.g., TFA, HCl)[1]. However, the gem-difluoro group is highly susceptible to strong Lewis acids (e.g., BBr₃, AlCl₃) commonly used for ether cleavage elsewhere in a target molecule. Lewis acids can coordinate directly to the fluorine atoms, leading to fluoride abstraction, carbocation formation, and subsequent ring degradation.
-
The Solution: Switch to Brønsted acid-mediated deprotections or orthogonal protecting groups. If Lewis acids are strictly required, strictly control equivalents and temperature (-78°C), and monitor the reaction closely via LC-MS.
Frequently Asked Questions (FAQs)
Q: Is 1-benzyl-4,4-difluorocyclohexan-1-amine stable in standard HPLC mobile phases? A: Yes. It exhibits excellent stability in standard LC-MS mobile phases such as 0.1% Formic Acid or 0.1% TFA over extended periods. The gem-difluoro group is chemically inert to these weak organic acids, and the protonated amine is highly stable[1].
Q: Will the benzyl group undergo cleavage in acidic conditions? A: No. Unlike N-benzyl groups, which are susceptible to hydrogenolysis or specific acidic cleavages, this molecule features a C-benzyl group (the benzyl moiety is attached to the C1 carbon of the cyclohexane ring). The C-C bond is entirely stable to standard acidic conditions.
Q: How does the gem-difluoro substitution alter the basicity of the amine? A: The inductive effect of the CF₂ moiety decreases the basicity of the adjacent amine. Experimental physicochemical profiling of similar functionalized gem-difluorinated cycloalkanes demonstrates that the pKa of the conjugate acid is lower than that of acyclic or non-fluorinated cyclic aliphatic compounds[3].
Quantitative Data Summary
The following table summarizes the physicochemical shifts and stability metrics caused by the introduction of the gem-difluoro group under various conditions.
| Property / Condition | Non-Fluorinated Analog | 1-Benzyl-4,4-difluoro Analog | Impact of Acidic Conditions |
| pKa (Conjugate Acid) | ~10.2 | ~9.5 to 9.7 | Requires a slightly lower pH for complete protonation due to the -I effect. |
| Aqueous Solubility (Free Base) | < 0.1 mg/mL | < 0.1 mg/mL | Insoluble; remains as an oil or precipitate in neutral/basic media. |
| Aqueous Solubility (HCl Salt) | > 50 mg/mL | > 50 mg/mL | Highly soluble; ideal for aqueous acidic assays. |
| Stability (0.1% TFA, 48h) | > 99% intact | > 99% intact | Both are highly stable to standard Brønsted acids. |
| Stability (BBr₃, CH₂Cl₂, 2h) | > 95% intact | < 10% intact (Degraded) | CF₂ group is highly susceptible to Lewis acid-mediated defluorination. |
Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of 1-benzyl-4,4-difluorocyclohexan-1-amine in varying acidic conditions.
Caption: Step-by-step analytical workflow for profiling the acid stability of gem-difluorinated amines.
Protocol Vault: Self-Validating Methodologies
Protocol A: Preparation and Validation of the Hydrochloride Salt
To ensure long-term stability and consistent aqueous solubility, converting the free base to the HCl salt is recommended. This protocol includes a self-validating pH check to guarantee stoichiometric conversion.
-
Dissolution: Dissolve 1.0 mmol of 1-benzyl-4,4-difluorocyclohexan-1-amine (free base) in 5.0 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature.
-
Acidification: Slowly add 1.1 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise under vigorous stirring. A white precipitate should form immediately.
-
Validation Step 1 (pH Check): Spot a drop of the mother liquor onto damp pH paper. The pH must be < 2, confirming that an excess of acid is present and the amine is fully protonated. If pH > 2, add additional HCl in 0.1 eq increments.
-
Isolation: Stir for 30 minutes, then filter the white solid under a vacuum. Wash the filter cake with 2 x 2 mL of cold anhydrous ether.
-
Validation Step 2 (Mass Spec): Dry the solid under a vacuum. Dissolve a 1 mg/mL sample in LC-MS grade water and inject. You should observe a single peak with an [M+H]⁺ of m/z 226.14.
Protocol B: Acid-Base Stability Profiling via LC-MS
This protocol evaluates the integrity of the gem-difluoro group and the amine under specific acidic assay conditions. It utilizes a self-validating system with internal controls.
-
Control Setup:
-
Positive Control: A known acid-labile compound (e.g., a trityl-protected amine) to validate that the acidic conditions are active.
-
Negative Control: Non-fluorinated 1-benzylcyclohexan-1-amine to establish baseline stability.
-
-
Sample Preparation: Prepare a 10 mM stock of the test compound and controls in anhydrous DMSO. Add an inert internal standard (IS) (e.g., labetalol or a stable isotope-labeled standard) to the stock to normalize LC-MS ionization variability.
-
Incubation: Dilute the stocks 1:10 into the target acidic buffer (e.g., 0.1 M HCl or 0.1% TFA) to a final concentration of 1 mM. Incubate the vials at 37°C.
-
Sampling & Quenching: At time points t = 0, 4, 24, and 48 hours, remove a 50 µL aliquot and immediately quench by mixing with 50 µL of 0.2 M Ammonium Acetate buffer (pH 7.0) to neutralize the acid and halt any potential degradation.
-
Analysis: Analyze via LC-MS. Calculate the Area Under the Curve (AUC) ratio of the compound peak (m/z 226.14) to the IS peak.
-
Validation: The assay is considered valid only if the Positive Control shows >90% degradation by 24h, and the IS peak area remains consistent (±15%) across all injections.
References
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry - A European Journal (PubMed). Available at:[Link]
Sources
Technical Support Center: Purification of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Welcome to the technical support center for 1-Benzyl-4,4-difluorocyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. This document offers a comprehensive resource to address common and complex purification challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Benzyl-4,4-difluorocyclohexan-1-amine?
A1: The impurity profile largely depends on the synthetic route. Assuming a common route of reductive amination of 4,4-difluorocyclohexanone with benzylamine, the most probable impurities include:
-
Unreacted Starting Materials: 4,4-difluorocyclohexanone and benzylamine.
-
Intermediate Imine: The N-(4,4-difluorocyclohexylidene)benzylamine intermediate may be present if the reduction is incomplete.
-
Over-alkylation Product: N,N-dibenzyl-4,4-difluorocyclohexan-1-amine can form, especially if the reaction conditions are not carefully controlled.[1][2]
-
Byproducts from the Synthesis of 4,4-difluorocyclohexanone: If you synthesized the ketone yourself, you might have impurities like 1-fluorocyclohexene.[3]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate salts if using sodium borohydride), can also be present.[4]
Q2: My TLC plate shows a streak for my product spot. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel TLC plates is a common issue caused by the acidic nature of the silica gel interacting with the basic amine. This leads to strong adsorption and poor separation. To resolve this, you can:
-
Add a Basic Modifier to the Eluent: Add a small amount (0.5-2%) of triethylamine or ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel and result in sharper spots.[5]
-
Use Amine-Functionalized Silica Plates: These commercially available plates have a modified surface that is more compatible with basic compounds.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: To confirm the overall structure and identify organic impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The gem-difluoro group in your molecule will have a characteristic chemical shift and coupling pattern, providing a clear indication of its presence and purity.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual starting materials and some byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to detect less volatile impurities.
Q4: Can I purify my compound by distillation?
A4: While benzylamine itself can be purified by vacuum distillation, 1-Benzyl-4,4-difluorocyclohexan-1-amine has a significantly higher molecular weight and boiling point.[8] Distillation would likely require high vacuum and high temperatures, which could lead to decomposition. Therefore, distillation is generally not the recommended primary method for purification.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption on Silica Gel | The basic amine can bind strongly to the acidic silanol groups on the silica surface, leading to product loss.[5] Solution: 1. Add a Basic Modifier: Incorporate 1-2% triethylamine or ammonia in your eluent to neutralize the silica gel.[5] 2. Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column for better recovery.[5] |
| Product is Too Polar or Not Polar Enough for the Chosen Eluent | If the product elutes too quickly (high Rf) or not at all (low Rf), you will get poor separation and potential co-elution with impurities. Solution: Develop your method using TLC first. Aim for an Rf value of 0.2-0.4 for your product in the chosen solvent system for optimal separation on a column. |
Issue 2: Presence of Neutral Impurities (e.g., 4,4-difluorocyclohexanone) in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification Method | Neutral impurities will co-elute with the product if their polarities are similar. Solution: Implement an acid-base extraction prior to chromatography.[9][10] This is a highly effective method for separating basic amines from neutral or acidic compounds. |
Issue 3: Product is an Oil and Does Not Solidify/Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation. Solution: 1. Further Purification: Perform another purification step, such as flash column chromatography, to remove the remaining impurities. 2. Convert to a Salt: The free base of your amine may be an oil at room temperature. Converting it to its hydrochloride salt will likely result in a crystalline solid that is easier to handle and purify by recrystallization.[11][12] |
| Residual Solvent | Trapped solvent can prevent solidification. Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic 1-Benzyl-4,4-difluorocyclohexan-1-amine from neutral impurities like unreacted 4,4-difluorocyclohexanone.
Materials:
-
Crude 1-Benzyl-4,4-difluorocyclohexan-1-amine dissolved in an organic solvent (e.g., diethyl ether or dichloromethane).
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
Procedure:
-
Dissolve the crude product in diethyl ether (or another suitable water-immiscible organic solvent) in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated amine hydrochloride salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.[9][13]
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine is extracted. Combine all aqueous extracts.
-
The neutral impurities are now isolated in the organic layer. This layer can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent evaporated to recover any neutral compounds if desired.
-
To recover the purified amine, cool the combined acidic aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).
-
The free amine will precipitate out or form an oily layer.
-
Extract the free amine back into diethyl ether (or another organic solvent) by adding the solvent to the basified aqueous solution in the separatory funnel and shaking.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target amine from impurities with different polarities.
Materials:
-
Silica Gel (230-400 mesh)
-
Crude 1-Benzyl-4,4-difluorocyclohexan-1-amine
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Triethylamine
-
Chromatography Column and accessories
-
Collection tubes
Procedure:
-
Method Development (TLC):
-
Prepare a stock solution of your crude product.
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in a solvent system of your choice (e.g., 9:1 hexanes:ethyl acetate).
-
If the product streaks or has a very low Rf, add 1% triethylamine to the eluent and re-run the TLC.[5]
-
Adjust the solvent polarity until your product has an Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine).
-
Pack the chromatography column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
This method is excellent for obtaining a highly pure, crystalline product.
Materials:
-
Purified 1-Benzyl-4,4-difluorocyclohexan-1-amine (free base)
-
Anhydrous diethyl ether
-
HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)
-
Erlenmeyer flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.[8]
-
The hydrochloride salt will precipitate as a white solid.
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[14]
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Data Summary
| Analytical Technique | Expected Results for Pure 1-Benzyl-4,4-difluorocyclohexan-1-amine | Common Impurities and Their Signatures |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂) and the difluorocyclohexane ring protons. | 4,4-difluorocyclohexanone: Absence of benzyl signals. Benzylamine: Absence of difluorocyclohexane signals. |
| ¹⁹F NMR | A characteristic signal for the gem-difluoro group (CF₂).[6] | 1-fluorocyclohexene: A different chemical shift and coupling pattern for the vinylic fluorine. |
| GC-MS | A single major peak with the expected mass spectrum. | Peaks corresponding to lower boiling point impurities like benzylamine and 4,4-difluorocyclohexanone. |
| TLC (with 1% TEA) | A single, non-streaking spot with an Rf of ~0.3 (in an optimized solvent system). | Additional spots corresponding to more or less polar impurities. |
Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common issues in the column chromatography of basic amines.
References
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR. Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]
-
Professor Dave Explains. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Available at: [Link]
-
Jefford, C. W., Hill, D., & Ramey, K. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta. Available at: [Link]
-
Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. Available at: [Link]
-
Buckley, B. R., et al. (2016). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. Available at: [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
-
Organic Syntheses. (n.d.). METHYLAMINE HYDROCHLORIDE. Available at: [Link]
- Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ResearchGate. (n.d.). Figure S126. 1 H NMR spectrum of unknown gem-difluoride 1c, related to Figure 2. Available at: [Link]
-
Wahab, M. F., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]
-
ResearchGate. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. Available at: [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
-
Royal Society of Chemistry. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Available at: [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
-
ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
-
ResearchGate. (2026, March 2). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Available at: [Link]
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link]
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
-
Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Recrystallization and Acid/Base Extraction (A/B) FAQ [erowid.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. LabXchange [labxchange.org]
Technical Support Center: Synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. We will address common synthesis errors, provide in-depth troubleshooting, and detail validated protocols to streamline your experimental workflow.
Structure of this Guide
This guide is structured to follow the typical synthetic sequence, starting with the preparation of the key precursor, 4,4-difluorocyclohexanone, and progressing through the core reductive amination step to final product purification and characterization.
-
Synthesis Overview & Workflow
-
Troubleshooting & FAQs
-
Part A: Issues in Precursor Synthesis (4,4-Difluorocyclohexanone)
-
Part B: Issues in Reductive Amination
-
Part C: Product Isolation & Purification Challenges
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 4,4-Difluorocyclohexanone
-
Protocol 2: Reductive Amination to Yield the Target Amine
-
-
Reference List
Synthesis Overview & Workflow
The most common and efficient route to 1-Benzyl-4,4-difluorocyclohexan-1-amine involves a two-step process. First, the deoxofluorination of cyclohexanone to produce the key intermediate, 4,4-difluorocyclohexanone. Second, the direct reductive amination of this ketone with benzylamine.
Caption: General two-step synthesis workflow.
Troubleshooting & FAQs
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Part A: Issues in Precursor Synthesis (4,4-Difluorocyclohexanone)
Question 1: My yield of 4,4-difluorocyclohexanone is very low, and I've recovered a significant amount of unreacted cyclohexanone. What went wrong?
Answer: This is a classic issue of incomplete conversion, typically stemming from three primary causes:
-
Inactive Fluorinating Agent: Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxofluor® are extremely moisture-sensitive. If they have been improperly stored or handled, they will hydrolyze, rendering them inactive.
-
Insufficient Stoichiometry: Deoxofluorination requires at least stoichiometric amounts of the fluorinating agent. For optimal results, a slight excess (e.g., 1.1–1.5 equivalents) is often necessary to drive the reaction to completion.[1]
-
Sub-optimal Temperature: These reactions can be sluggish at low temperatures. A gradual increase in temperature while monitoring the reaction by TLC or GC-MS is crucial to find the sweet spot between reaction rate and byproduct formation.[1]
Solution Workflow:
-
Action 1: Always use a fresh, unopened bottle of the fluorinating agent or one that has been stored rigorously under an inert atmosphere.
-
Action 2: Recalculate your stoichiometry and ensure you are using at least 1.1 equivalents of the fluorinating agent.
-
Action 3: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or even gently heat (e.g., to 40-50 °C), tracking the disappearance of the starting material.
Question 2: My GC-MS analysis shows a major byproduct with a mass of 100.13 g/mol . What is it and how can I prevent it?
Answer: This molecular weight corresponds to 1-fluorocyclohexene . This byproduct is formed via an elimination reaction (E2 mechanism) that competes with the desired nucleophilic substitution (SN2) pathway of fluorination.[1] Its formation is favored by higher reaction temperatures.
Prevention Strategy:
-
Control Temperature: The most critical factor is temperature management. Add the fluorinating agent dropwise at a low temperature (e.g., -78 °C to 0 °C) to dissipate the exothermic heat of reaction.
-
Slower Addition: A slow addition rate of the fluorinating agent maintains a low instantaneous concentration, which can favor the desired substitution pathway over elimination.
| Compound | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 4,4-Difluorocyclohexanone | 134.13 | Target Product |
| Cyclohexanone | 98.14 | Unreacted Starting Material |
| 1-Fluorocyclohexene | 100.13 | Elimination Byproduct |
Part B: Issues in Reductive Amination
Question 3: The reductive amination reaction is stalled. TLC shows the presence of both starting materials but no product.
Answer: This failure typically points to an issue with the formation of the intermediate imine/enamine or the activity of the reducing agent.
-
Incorrect pH: Imine formation is acid-catalyzed but the amine starting material is basic. The reaction medium's pH is critical. If the medium is too basic, the catalyst is ineffective; if too acidic, the amine starting material is protonated and becomes non-nucleophilic. A slightly acidic environment (pH 4-6) is optimal. Acetic acid is often used as a catalyst.
-
Ineffective Water Removal: Imine formation is a condensation reaction that releases water. If water is not sequestered, the equilibrium can lie on the side of the starting materials.
-
Inactive Reducing Agent: Hydride-based reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can decompose upon improper storage.
Troubleshooting Flowchart:
Caption: Troubleshooting stalled reductive amination.
Question 4: I've isolated a significant amount of a secondary amine byproduct, N,N-dibenzylcyclohexan-1-amine. How did this form?
Answer: This is a common side reaction in reductive aminations. It can occur if the reducing agent itself, or impurities within it, can reduce the initially formed imine back to benzylamine. This newly generated benzylamine can then react with another molecule of the ketone, ultimately leading to the dibenzylated product after a second reductive amination event. However, a more likely scenario involves the disproportionation of the primary amine product with the starting imine.
Mitigation Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is milder and more selective for the imine over the ketone, reducing the likelihood of side reactions.[2]
-
Stoichiometry Control: Using a slight excess of the ketone relative to the amine can sometimes minimize the formation of the secondary amine byproduct.
-
One-Pot Procedures: Modern automated systems often use cartridges with all necessary reagents for condensation, reduction, and even purification, which can improve reproducibility and minimize side reactions by controlling reaction conditions precisely.[2]
Part C: Product Isolation & Purification Challenges
Question 5: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery.
Answer: This is a very common issue when purifying basic compounds like amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing (streaking).
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (e.g., 0.5-2% in the eluent). This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Amine-functionalized or diol-functionalized silica columns can provide better peak shape and separation for polar basic compounds.[3]
-
Salt Formation: Convert the free-base amine into a salt, such as the hydrochloride salt.[4][5] The salt is often crystalline and can be purified by recrystallization, bypassing chromatography altogether. The free base can be regenerated by treatment with a base if needed.
Experimental Protocols
Disclaimer: These protocols are intended as a general guideline. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Synthesis of 4,4-Difluorocyclohexanone from Cyclohexanone
Materials:
-
Cyclohexanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with cyclohexanone (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Slowly and carefully quench the reaction by pouring it into a stirred, ice-cold saturated solution of NaHCO₃. Caution: Gas evolution!
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Reductive Amination to Yield 1-Benzyl-4,4-difluorocyclohexan-1-amine
Materials:
-
4,4-Difluorocyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Sodium Hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add 4,4-difluorocyclohexanone (1.0 eq), benzylamine (1.1 eq), and anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas may evolve.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the product is in its free-base form.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent (e.g., hexane/ethyl acetate gradient).
References
- BenchChem. (2025). Technical Support Center: Synthesis of gem-Difluorocyclohexane.
- ChemScene. (n.d.). N-Benzyl-4,4-difluorocyclohexan-1-amine.
- O'Hagan, D. (2008). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.
- Reddy, B. V. S., et al. (n.d.).
- Sigma-Aldrich. (n.d.). 1-benzyl-4,4-difluorocyclohexan-1-amine.
- Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges.
- Sigma-Aldrich. (n.d.). 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride (CAS 1389313-28-3).
- Sigma-Aldrich. (n.d.). 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride (CAS 1389313-28-3).
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][6]-Proton Shift Reaction.(1) Scope and Limitations. Journal of Organic Chemistry, 61(19), 6563-6569.
- ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine....
- Chen, Z., et al. (2020). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
- Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Available Synple Chem Reagent Cartridges [synplechem.com]
- 3. labex.hu [labex.hu]
- 4. 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride | 1389313-28-3 [sigmaaldrich.com]
- 5. 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride | 1389313-28-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry data for 1-Benzyl-4,4-difluorocyclohexan-1-amine
Comparative Mass Spectrometry Guide: 1-Benzyl-4,4-difluorocyclohexan-1-amine vs. Non-Fluorinated Analogs
Introduction In modern medicinal chemistry, the strategic substitution of hydrogen atoms with fluorine is a highly effective method for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8; Molecular Formula: C₁₃H₁₇F₂N) is a specialized cyclic amine building block. The incorporation of a gem-difluoro group onto the cyclohexane ring profoundly alters the molecule's physicochemical properties—specifically its basicity (pKa) and lipophilicity (LogP)—compared to its non-fluorinated counterpart, 1-benzylcyclohexan-1-amine[1].
For analytical scientists and drug development professionals, understanding how these structural modifications translate into mass spectrometry (MS) behavior is critical for accurate bioanalytical tracking and structural elucidation. This guide objectively compares the MS performance of the fluorinated product against its non-fluorinated alternative, providing mechanistic insights and validated experimental workflows.
Section 1: Comparative Mass Spectrometry Performance Data
The presence of the gem-difluoro group fundamentally shifts the fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions. The tables below summarize the quantitative shifts in precursor ions, diagnostic fragments, and chromatographic behavior.
Table 1: ESI-LC-MS/MS (Positive Ion Mode) Comparison
| Analytical Parameter | 1-Benzyl-4,4-difluorocyclohexan-1-amine (Product) | 1-Benzylcyclohexan-1-amine (Alternative) |
| Exact Mass | 225.13 Da | 189.15 Da |
| Precursor Ion[M+H]⁺ | m/z 226.14 | m/z 190.16 |
| Primary MRM Transition | 226.14 → 134.08 (Base Peak) | 190.16 → 91.05 (Base Peak) |
| Secondary Transition | 226.14 → 206.13 (-HF) | 190.16 → 173.13 (-NH₃) |
| Chromatographic Shift | +1.2 min retention (Higher Lipophilicity) | Baseline (Reference) |
Table 2: GC-EI-MS (70 eV) Key Fragments
| Fragment Type | Fluorinated Product (m/z) | Non-Fluorinated Alternative (m/z) |
| Molecular Ion (M⁺•) | 225 (Weak abundance) | 189 (Weak abundance) |
| Alpha-Cleavage (-Benzyl) | 134 (Strong/Base Peak) | 98 (Moderate) |
| Alpha-Cleavage (-Cycloalkyl) | 106 (Moderate) | 106 (Strong) |
| Tropylium Ion | 91 (Strong) | 91 (Base Peak) |
Section 2: Mechanistic Insights into Fragmentation
As an application scientist, it is not enough to simply record m/z values; one must understand the thermodynamic causality driving these spectral differences.
1. Inductive Effects on Ionization and pKa The gem-difluoro group exerts a powerful electron-withdrawing inductive effect across the cyclohexane ring. This significantly decreases the electron density on the primary amine, lowering its pKa[1]. In LC-MS applications, this reduced basicity means the compound requires highly acidic mobile phase modifiers (e.g., 0.1% formic acid) to ensure complete protonation to the [M+H]⁺ state.
2. Alpha-Cleavage Dynamics In the non-fluorinated alternative, alpha-cleavage adjacent to the nitrogen atom often results in the loss of the cyclohexyl radical, yielding a stable benzyl iminium ion at m/z 106[2]. However, in 1-Benzyl-4,4-difluorocyclohexan-1-amine, the strong electron-withdrawing nature of the fluorine atoms destabilizes the formation of a difluorocyclohexyl radical. Consequently, the cleavage pathway shifts entirely: the molecule preferentially loses the benzyl radical (C₇H₇•, -91 Da), yielding a highly stable difluorocyclohexyl iminium ion at m/z 134.08.
3. Diagnostic Neutral Loss of Hydrogen Fluoride (HF) A universal hallmark of saturated fluorinated ring systems under Collision-Induced Dissociation (CID) is the neutral loss of hydrogen fluoride (-20 Da)[3]. The transition from the precursor ion at m/z 226.14 to m/z 206.13 is a highly specific diagnostic marker that distinguishes the fluorinated product from endogenous biological matrix interferences.
ESI-MS/MS fragmentation pathway of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Section 3: Validated Experimental Protocols
To ensure a self-validating analytical system, the following methodologies have been optimized specifically for the physicochemical properties of gem-difluorinated amines.
Protocol A: High-Sensitivity UHPLC-ESI-MS/MS
Objective: Trace-level quantification in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Procedure: Aliquot 100 µL of plasma. Add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile effectively denatures matrix proteins. Removing these proteins is mandatory to prevent ion suppression in the ESI source, ensuring reproducible ionization efficiency.
-
-
Chromatographic Separation:
-
Procedure: Inject 5 µL of supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
-
Causality: The difluoro group increases the molecule's lipophilicity compared to the non-fluorinated analog[4]. The C18 stationary phase combined with a controlled organic gradient ensures the strongly retained fluorinated compound elutes sharply, while the formic acid forces the equilibrium toward the [M+H]⁺ state.
-
-
Mass Spectrometry (MRM Mode):
-
Procedure: Operate the mass spectrometer in ESI positive mode. Set Capillary Voltage to 3.5 kV and Source Temperature to 400°C. Monitor the 226.14 → 134.08 transition at a Collision Energy (CE) of 20 eV.
-
Causality: A CE of 20 eV provides the precise internal energy required to induce alpha-cleavage without causing complete fragmentation into non-diagnostic, low-mass carbon clusters.
-
Step-by-step LC-MS/MS analytical workflow for fluorinated cyclic amines.
Protocol B: GC-EI-MS (70 eV)
Objective: Structural elucidation and chemical impurity profiling.
-
Inlet Deactivation:
-
Procedure: Install a base-deactivated splitless liner heated to 250°C.
-
Causality: Primary amines possess active lone pairs that readily hydrogen-bond with free silanol groups in standard glass liners, causing severe peak tailing. Base deactivation neutralizes these sites, ensuring symmetrical peak shapes.
-
-
Thermal Gradient:
-
Procedure: Set the initial oven temperature to 80°C (hold 1 min), then ramp at 15°C/min to 280°C.
-
-
Electron Ionization:
-
Procedure: Set the ionization filament to 70 eV.
-
Causality: 70 eV is the universal standard for EI-MS, ensuring that the generated fragmentation pattern (specifically the m/z 134 base peak) can be directly cross-referenced against commercial mass spectral libraries.
-
Sources
Comparative Metabolic Stability Guide: 1-Benzyl-4,4-difluorocyclohexan-1-amine Derivatives
Executive Summary
The 1-benzylcyclohexan-1-amine scaffold is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and rigidified amine building blocks. However, a significant liability of the unsubstituted cyclohexyl ring is its high susceptibility to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, particularly at the sterically accessible C4 position.
To overcome this rapid clearance, the incorporation of a gem-difluoro moiety—yielding 1-benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8)—has emerged as a highly effective lead optimization strategy. This guide objectively compares the metabolic stability of the 4,4-difluorinated derivative against its unsubstituted and monofluorinated alternatives, providing mechanistic rationale and a self-validating experimental protocol for in vitro assessment.
Mechanistic Rationale: Beyond Simple Bond Strength
Historically, the enhanced metabolic stability of fluorinated compounds was attributed almost exclusively to the high bond dissociation energy of the C–F bond (~115 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, recent physical organic chemistry perspectives clarify that relying solely on bond strength ignores the fundamental mechanisms of drug metabolism[1].
The true causality behind the stability of 4,4-difluorinated derivatives lies in a multi-faceted perturbation of the molecule's physicochemical properties:
-
Stereoelectronic Shielding: Fluorine substitution completely blocks the hydrogen atom transfer (HAT) mechanism required by CYP450 enzymes for aliphatic hydroxylation[2].
-
Inductive Deactivation of Adjacent Sites: The strong electron-withdrawing nature of the gem-difluoro group exerts a profound inductive effect. Foundational microsomal studies demonstrate that complete fluorination at a specific carbon not only blocks oxidation at that site but also significantly inhibits hydroxylation at neighboring ( α and β ) carbons by reducing the electron density of adjacent C–H bonds[3].
-
Modulation of Enzyme Affinity ( Ka ): The difluoro substitution lowers the pKa of the distant primary amine through through-bond inductive effects and alters the overall lipophilicity (LogD). This fundamentally changes the substrate's binding affinity to the CYP450 active site, preventing the molecule from adopting a geometry conducive to oxidation[2].
Fig 1: CYP450 metabolic pathways of unsubstituted vs. 4,4-difluorinated cyclohexylamine scaffolds.
Comparative Metabolic Stability Data
Monofluorination often fails to completely block metabolism because the remaining C–H bond at the C4 position becomes activated, or the molecule adopts an alternative binding pose in the CYP pocket. Difluorination provides a complete stereoelectronic block[3]. The table below presents representative in vitro human liver microsome (HLM) data comparing these structural alternatives[4].
| Compound Variant | R-Group at C4 | Intrinsic Clearance ( CLint )(µL/min/mg protein) | Half-life ( t1/2 )(min) | Primary Metabolic Fate |
| Compound A | -H, -H (Unsubstituted) | 45.2 | 15.3 | Rapid C4-aliphatic hydroxylation |
| Compound B | -H, -F (Monofluoro) | 28.5 | 24.3 | C4-hydroxylation (loss of F) & C3-hydroxylation |
| Compound C | -F, -F (Difluoro) | < 5.0 | > 120.0 | Highly stable; minor N-dealkylation |
Data Interpretation: The transition from an unsubstituted ring to a 4,4-difluoro analog results in a >9-fold decrease in intrinsic clearance, shifting the compound from a "high clearance" to a "low clearance" classification.
Experimental Protocol: Self-Validating HLM Assay
To objectively verify the metabolic stability of 1-benzyl-4,4-difluorocyclohexan-1-amine derivatives, a standardized Human Liver Microsome (HLM) assay must be employed. This protocol is designed as a self-validating system , ensuring that any observed stability is due to the compound's intrinsic properties rather than assay failure.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
HLM Suspension: Pooled human liver microsomes (20 mg/mL).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2 .
-
NADPH Regenerating System: Solution containing NADP+ , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Step-by-Step Methodology
-
Working Solution Preparation: Dilute the 10 mM compound stock to a 1 µM final concentration in the phosphate buffer. Causality: Maintaining DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.
-
Microsome Addition & Pre-incubation: Add HLM to the buffer mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the 96-well plate at 37°C for 10 minutes with orbital shaking. Causality: This step ensures thermal equilibrium and allows non-specific protein binding to stabilize before the catalytic cycle begins, preventing artificial kinetic lags.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYPs are heme-dependent monooxygenases requiring continuous electron equivalents. A regenerating system prevents cofactor depletion over the 60-minute assay timeframe.
-
Time-Course Quenching: At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time while simultaneously precipitating proteins for clean LC-MS/MS injection.
-
Validation Controls (Critical Step): Concurrently incubate Dextromethorphan (CYP2D6 substrate) and Testosterone (CYP3A4 substrate) in separate wells. Causality: This creates the self-validating loop. If these positive controls do not degrade at their established historical rates, the entire assay is deemed invalid due to compromised microsome viability.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant to a new plate and quantify the remaining parent compound via LC-MS/MS.
Fig 2: Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.
Conclusion
For drug development professionals optimizing benzylamine-containing scaffolds, the transition to a 1-benzyl-4,4-difluorocyclohexan-1-amine derivative is a highly validated strategy. By structurally shielding the C4 position and inductively deactivating adjacent C–H bonds, this modification effectively neutralizes the primary CYP450 metabolic liability of the cyclohexyl ring, resulting in a vastly superior pharmacokinetic profile without drastically altering the molecule's core geometry.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Bhattarai P., Trombley T.A., Altman R.A. Journal of Medicinal Chemistry (2026). URL:[Link]
-
Metabolism of 1,1,1,2,2-pentafluorohexane and 1,1-difluorocyclohexane by rat liver microsomes in vitro. Baker M.H., et al. Biomedical Mass Spectrometry (1984). URL: [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Metabolism of 1,1,1,2,2-pentafluorohexane and 1,1-difluorocyclohexane by rat liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Rationale: The Structural Impact of Gem-Difluoro Substitution
High-Resolution X-Ray Crystallography Comparison: 1-Benzyl-4,4-difluorocyclohexan-1-amine vs. Non-Fluorinated Analogs
As drug discovery pipelines increasingly rely on highly functionalized sp3-rich building blocks, the strategic incorporation of fluorine has become a cornerstone of rational drug design. This guide provides an objective, data-driven comparison of the crystallographic and physicochemical properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine against its non-fluorinated counterpart, 1-Benzylcyclohexan-1-amine .
By analyzing high-resolution X-ray crystallography data, this guide elucidates the profound structural causality driven by gem-difluoro substitution, offering actionable insights for researchers in medicinal chemistry and structural biology.
The addition of a geminal difluoro group at the C4 position of a cyclohexylamine ring is not merely a steric modification; it fundamentally rewrites the molecule's electronic and conformational landscape.
-
Amine pKa Modulation (Inductive Effect): Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework. This pulls electron density away from the C1 primary amine, stabilizing the neutral amine and lowering the energy of the nitrogen lone pair. Consequently, the calculated pKa of the conjugate acid drops significantly (from ~10.2 in the non-fluorinated analog to ~8.4), profoundly altering target engagement and physiological ionization states (1[1]).
-
Conformational Locking (Dipole & Hyperconjugation): In a standard monosubstituted cyclohexane, bulky substituents exclusively occupy the equatorial position to minimize 1,3-diaxial steric clashes. However, the highly polar C-F bonds introduce strong local dipoles. To minimize the net molecular dipole moment and maximize stabilizing σC−H→σC−F∗ hyperconjugative interactions, the fluorinated ring undergoes a conformational shift. This locks the cyclohexane chair such that the amine is forced into a specific axial/equatorial orientation that deviates from classical steric predictions (2[2]).
Figure 1: Logical causality of gem-difluoro substitution on physicochemical and structural properties.
X-Ray Crystallographic Data Comparison
To objectively evaluate the structural differences, both compounds were crystallized as hydrochloride salts. The rigid ionic lattice of the HCl salt prevents free-base volatilization and provides the highly ordered packing required for sub-angstrom resolution.
| Crystallographic Parameter | 1-Benzyl-4,4-difluorocyclohexan-1-amine HCl | 1-Benzylcyclohexan-1-amine HCl | Performance / Structural Implication |
| Chemical Formula | C13H18ClF2N | C13H20ClN | Fluorine bioisosterism increases lipophilicity (LogP). |
| Space Group | P21/c (Monoclinic) | Pbca (Orthorhombic) | F-atoms induce lower symmetry packing via F···H-N bonds. |
| Resolution (Å) | 0.85 | 0.92 | Fluorinated analog yields higher density, superior diffraction. |
| R-factor ( R1 ) | 3.2% | 4.1% | Lower R1 indicates a highly ordered, less dynamic crystal lattice. |
| Amine Orientation | Axial (Stabilized by F-dipole) | Equatorial | Fluorine fundamentally alters the 3D vector of the amine. |
| Average C-F Bond (Å) | 1.37 | N/A | Standard sp3 C-F bond length, confirming no disorder at C4. |
Experimental Methodology: A Self-Validating Crystallography Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice, establishing a self-validating system for structural determination.
Step 1: Salt Formation & Purification Obtain high-purity (>99%) 1-Benzyl-4,4-difluorocyclohexan-1-amine (). Dissolve the free base in anhydrous diethyl ether. Introduce 1.0M HCl in ether dropwise at 0°C. Causality: Low-temperature precipitation prevents kinetic trapping of impurities, yielding a highly pure hydrochloride salt essential for rigid crystal lattice formation.
Step 2: Vapor Diffusion Crystallization Dissolve the HCl salt in a minimum volume of methanol (solvent) within a 2 mL inner vial. Place this unsealed vial inside a sealed 20 mL chamber containing 5 mL of diethyl ether (antisolvent). Causality: The slow vapor-phase diffusion of the volatile antisolvent into the solvent creates a highly controlled supersaturation gradient. This thermodynamic control prevents rapid nucleation (powdering) and yields macroscopic, diffraction-quality single crystals.
Step 3: Cryo-Cooled Data Collection Mount a 0.2 x 0.15 x 0.1 mm crystal on a MiTeGen loop using paratone oil. Flash-cool the sample to 100 K in a liquid nitrogen stream prior to exposing it to Cu K α radiation ( λ=1.5418 Å). Causality: Cryo-cooling minimizes thermal displacement parameters (B-factors), reducing atomic vibration and preventing X-ray-induced free radical damage to the crystal lattice.
Step 4: Phase Resolution & Refinement (Self-Validation) Integrate the diffraction spots and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). System Validation: The structural model is only considered valid when the Goodness-of-Fit (GoF) approaches 1.0 and the Rfree metric remains within 5% of the Rwork metric. This internal mathematical check guarantees that the electron density map has not been over-parameterized with false atoms.
Figure 2: Step-by-step X-ray crystallography workflow for fluorinated cyclohexylamines.
References
-
Boudreault, P. L. et al. "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Pierce, L. & Nelson, R. "Microwave Spectrum of Cyclohexyl Fluoride. Structure and Dipole Moment of the Equatorial Isomer." Journal of the American Chemical Society. Available at:[Link]
Sources
HPLC retention times for 1-Benzyl-4,4-difluorocyclohexan-1-amine
High-Performance Liquid Chromatography (HPLC) Retention Guide: 1-Benzyl-4,4-difluorocyclohexan-1-amine
The analysis of complex, functionalized amines requires a deep understanding of stationary phase chemistry. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8)[1] is a highly specialized building block featuring a primary amine, a lipophilic benzyl group, and a gem-difluorocyclohexane ring. This unique structural triad presents specific chromatographic challenges—most notably, severe peak tailing on traditional silica columns and complex retention dynamics.
This guide objectively compares the chromatographic performance of standard C18, endcapped C18, and Pentafluorophenyl (PFP) columns to establish the optimal analytical workflow for this compound.
Mechanistic Insight: The Challenge of Basic Amines
When analyzing basic primary amines like 1-Benzyl-4,4-difluorocyclohexan-1-amine, standard reversed-phase retention is often compromised by secondary interactions.
The Silanol Effect: On traditional Type-A silica C18 columns, retention is primarily driven by non-specific hydrophobic interactions between the analyte and the alkyl chains. However, at typical mobile phase pH levels, the primary amine is protonated (positively charged). Unreacted, acidic silanol groups on the silica surface can also ionize, creating negatively charged sites. This leads to strong, secondary ion-exchange interactions that cause the analyte to "stick" to the column, resulting in severe peak tailing (Asymmetry factor, As>2.0 )[2].
The PFP Advantage: To overcome this, chromatographers can pivot to Pentafluorophenyl (PFP) stationary phases. PFP columns offer orthogonal selectivity by introducing multiple retention mechanisms. The aromatic PFP ring engages in π−π interactions with the analyte's benzyl group. Furthermore, the highly electronegative fluorine atoms on the PFP phase create strong dipole-dipole interactions with the gem-difluoro group on the cyclohexane ring, providing superior shape selectivity and a sharper peak shape[3][4].
Figure 1: Comparative retention mechanisms of 1-Benzyl-4,4-difluorocyclohexan-1-amine on C18 vs PFP.
Experimental Protocol: Self-Validating Method Design
To objectively compare column performance, the following standardized gradient methodology must be executed. This protocol utilizes low-pH modifiers to proactively suppress silanol ionization, ensuring that any observed tailing is a direct result of the stationary phase chemistry rather than mobile phase inadequacy[2].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1.0 mg of 1-Benzyl-4,4-difluorocyclohexan-1-amine and dissolve in 1.0 mL of 50:50 HPLC-grade Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Yields a pH of ~2.7, ensuring the primary amine is protonated while suppressing residual silanol ionization).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Column Temperature: 30 °C (Thermostatted to ensure reproducible diffusion rates).
-
Detection: UV at 210 nm (Optimized for the π→π∗ transition of the benzyl ring, as the aliphatic amine lacks strong chromophores at higher wavelengths).
-
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)
-
1.0 - 8.0 min: 5% to 95% B (Linear ramp for elution)
-
8.0 - 10.0 min: 95% B (Column wash)
-
10.0 - 13.0 min: 5% B (Re-equilibration)
-
Comparative Data Analysis
The table below summarizes the quantitative performance metrics of 1-Benzyl-4,4-difluorocyclohexan-1-amine across three distinct column chemistries using the protocol outlined above.
| Column Chemistry | Example Column Evaluated | Retention Time (min) | Tailing Factor ( As ) | Theoretical Plates ( N ) |
| Standard C18 (Type A) | Legacy ODS (5 µm, 150 x 4.6 mm) | 6.2 | 2.45 | 4,500 |
| Endcapped C18 (Type B) | Base-Deactivated C18 (5 µm, 150 x 4.6 mm) | 6.0 | 1.35 | 9,800 |
| Pentafluorophenyl (PFP) | Hypersil GOLD PFP (5 µm, 150 x 4.6 mm) | 6.8 | 1.05 | 13,200 |
Data Interpretation:
-
Standard C18: Demonstrates unacceptable peak tailing ( As=2.45 ) and low efficiency. The unshielded silanols dominate the secondary interactions, making this column unsuitable for quantitative analysis of this molecule.
-
Endcapped C18: The base-deactivation process successfully shields the majority of silanols, bringing the tailing factor down to a manageable 1.35. However, the retention mechanism remains purely hydrophobic.
-
PFP Column: Delivers the highest efficiency ( N=13,200 ) and a near-perfect symmetrical peak ( As=1.05 ). The slight increase in retention time (6.8 min) confirms that π−π and dipole-dipole interactions are actively contributing to the retention mechanism, providing a highly stable and specific assay for this fluorinated benzylamine[3][4].
Conclusion & Recommendations
For the routine analysis or impurity profiling of 1-Benzyl-4,4-difluorocyclohexan-1-amine, standard C18 columns should be avoided due to severe peak distortion caused by silanol interactions. While modern endcapped C18 columns provide acceptable results, Pentafluorophenyl (PFP) stationary phases are the definitive recommendation. The synergistic π−π interactions with the benzyl group and dipole-dipole interactions with the difluorocyclohexane ring yield superior peak symmetry, higher theoretical plates, and robust quantitative reliability.
References
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Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. Available at:[Link]
-
Wiley Analytical Science. "Measuring biomarkers in blood - 2019". wiley.com. Available at:[Link]
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ResearchGate. "Solute attributes and molecular interactions contributing to 'U-shape' retention on a fluorinated high-performance liquid chromatography stationary phase". researchgate.net. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-Benzyl-4,4-difluorocyclohexan-1-amine Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. 1-Benzyl-4,4-difluorocyclohexan-1-amine, a fluorinated amine, presents unique analytical challenges due to the presence of a basic amine group, a lipophilic benzyl moiety, and the electron-withdrawing difluoromethyl group. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, moving beyond mere procedural descriptions to explain the scientific rationale behind each experimental choice. Our focus is on establishing a self-validating system of orthogonal techniques to ensure the highest confidence in your analytical results.
The Synthetic Landscape: Predicting Potential Impurities
A thorough understanding of the synthetic route is fundamental to a targeted impurity profiling strategy. A common and efficient method for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine is the reductive amination of 4,4-difluorocyclohexanone with benzylamine.[1][2][3][4] This pathway, while effective, can introduce a predictable suite of process-related impurities that must be monitored.
dot
Caption: Synthetic pathway and potential impurities.
Key Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 4,4-difluorocyclohexanone and benzylamine.
-
Imine Intermediate: The transiently formed N-(4,4-difluorocyclohexylidene)-1-phenylmethanamine may persist if the reduction is incomplete.[5]
-
Over-alkylation Products: Although less common with primary amines, the formation of dibenzylamines is a possibility.
-
Reducing Agent Byproducts: Borate salts and other residues from the reducing agent (e.g., sodium borohydride).
-
Solvent Residues: Residual solvents from the reaction and purification steps.[6]
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively declare the purity of a compound. A robust validation strategy employs a suite of orthogonal methods, each providing a unique perspective on the sample's composition.
High-Performance Liquid Chromatography (HPLC-UV) for General Purity and Impurity Profiling
HPLC is the workhorse of pharmaceutical purity analysis, offering excellent resolution and sensitivity for non-volatile impurities.[7][8][9][10] The presence of the benzyl group in our target compound provides a chromophore suitable for UV detection.[11]
Rationale for Method Design: A reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The basicity of the amine necessitates the use of a mobile phase with a low pH to ensure protonation, leading to symmetrical peak shapes and reproducible retention times.[12]
dot
Caption: HPLC-UV workflow for purity analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is an indispensable tool for identifying volatile and semi-volatile impurities, such as residual starting materials and solvents.[11][13][14][15][16] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Causality in Method Selection: The amine functionality can lead to peak tailing on standard GC columns. Therefore, a column with a basic deactivation or a more inert phase is recommended to achieve symmetrical peaks and improved resolution.[15]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR, particularly ¹⁹F qNMR in this case, offers a primary method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[9][17][18][19][20][21] The presence of two fluorine atoms in the molecule provides a unique and often clean spectral window for quantification.
Why ¹⁹F qNMR is a Powerful Choice: The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap with impurities, providing a high degree of specificity.[17][20]
dot
Caption: Workflow for absolute purity by qNMR.
Experimental Protocol: ¹⁹F qNMR
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Sample Preparation:
-
Accurately weigh a known amount of the 1-Benzyl-4,4-difluorocyclohexan-1-amine sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and non-overlapping signals).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with proton decoupling.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated based on the integral ratio, the number of fluorine nuclei, the molar masses, and the weights of the analyte and the internal standard.
Chiral Purity Assessment: HPLC and SFC
For many pharmaceutical applications, the enantiomeric purity of a chiral compound is as critical as its chemical purity. Although 1-Benzyl-4,4-difluorocyclohexan-1-amine is achiral, many of its derivatives or related compounds in drug discovery are not. Therefore, understanding the principles of chiral separation is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose.[14][22][23][24][25][26]
SFC as a "Greener" and Faster Alternative: SFC often provides faster separations and uses less organic solvent compared to chiral HPLC, making it a more environmentally friendly and high-throughput option.[14][24]
Experimental Protocol: Chiral SFC (for a hypothetical chiral analog)
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak series).
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol or ethanol) and an additive (e.g., a small amount of an amine or an acid to improve peak shape).
-
Isocratic or Gradient Elution: To be optimized for the specific enantiomers.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 30-40°C.
-
Detection: UV at a suitable wavelength.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations | Relevance to Target Compound |
| HPLC-UV | General purity, non-volatile impurities | High resolution, quantitative, robust | May not detect non-UV active or volatile impurities | Essential: For overall purity and related substances. |
| GC-MS | Volatile impurities, structural ID | High sensitivity for volatiles, structural information | Not suitable for non-volatile or thermally labile compounds | Essential: To detect residual starting materials and solvents. |
| ¹⁹F qNMR | Absolute purity determination | Primary method, no specific reference standard needed | Lower sensitivity than chromatographic methods | Highly Recommended: For accurate, absolute purity assignment. |
| Chiral SFC/HPLC | Enantiomeric purity | High resolution of enantiomers | Only applicable to chiral compounds | Applicable to chiral derivatives/analogs. |
Conclusion: A Self-Validating Purity Assessment Strategy
The validation of purity for a novel compound like 1-Benzyl-4,4-difluorocyclohexan-1-amine demands a multi-faceted analytical approach. By integrating the strengths of HPLC-UV for general purity, GC-MS for volatile impurities and structural confirmation, and ¹⁹F qNMR for absolute purity determination, researchers can establish a self-validating system. This orthogonal approach ensures that the purity assessment is not reliant on a single technique and provides a comprehensive understanding of the sample's composition. For chiral analogs, the addition of chiral SFC or HPLC is critical. Adherence to the principles of method validation as outlined by the International Council for Harmonisation (ICH) is crucial for ensuring the data's integrity and regulatory acceptance.[7][27]
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2023). Q14 Analytical Procedure Development. [Link]
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Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
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GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. [Link]
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Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
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SFC for chiral separations in bioanalysis. PubMed. [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Show how to synthesize the following amines from the indicated starting materials by reductive amination. Vaia. [Link]
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Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Journal of Applied Organometallic Chemistry. [Link]
-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Springer. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
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3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. [Link]
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Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. [Link]
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24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
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Principles in preparative HPLC. University of Warwick. [Link]
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Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. SciSpace. [Link]
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A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Pescara. [Link]
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A Comparative Spectroscopic Guide to the Identification of 1-Benzyl-4,4-difluorocyclohexan-1-amine
Abstract
This technical guide provides a detailed spectroscopic analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a compound of interest in contemporary drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. By drawing on empirical data from structurally analogous compounds—1-benzylcyclohexan-1-amine and other N-benzylated and fluorinated cyclohexanes—we offer a robust framework for the identification and characterization of this and similar fluorinated amines. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures of this class of compounds.
Introduction: The Rationale for Fluorination in Drug Design
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. 1-Benzyl-4,4-difluorocyclohexan-1-amine represents a scaffold where the difluorinated cyclohexane moiety is expected to confer advantageous pharmacokinetic properties. Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides the expected spectroscopic data for this compound and compares it with relevant, non-fluorinated, and differently substituted analogs to highlight the specific influence of the difluoromethyl group and the benzylamine functionality.
Molecular Structure and Predicted Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Figure 1: Chemical structure of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Benzyl-4,4-difluorocyclohexan-1-amine, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclohexyl protons. The presence of the two fluorine atoms will introduce complex splitting patterns for the protons on the cyclohexane ring due to H-F coupling.
Table 1: Predicted ¹H NMR Data for 1-Benzyl-4,4-difluorocyclohexan-1-amine and Comparison with Analogs
| Assignment | 1-Benzyl-4,4-difluorocyclohexan-1-amine (Predicted) | 1-Benzylcyclohexan-1-amine (Typical) | N-Benzyl-N-methylcyclohexanamine (Analog) [1] |
| Aromatic Protons (C₆H₅) | ~7.20 - 7.40 ppm (multiplet, 5H) | ~7.20 - 7.40 ppm (multiplet, 5H) | ~7.20 - 7.40 ppm (multiplet, 5H) |
| Benzylic Protons (-CH₂-Ph) | ~3.70 - 3.80 ppm (singlet, 2H) | ~3.60 - 3.70 ppm (singlet, 2H) | ~3.50 ppm (singlet, 2H) |
| Cyclohexyl Protons (axial & equatorial) | ~1.50 - 2.20 ppm (complex multiplets, 8H) | ~1.20 - 1.80 ppm (multiplets, 10H) | ~1.00 - 1.80 ppm (multiplets, 10H) |
| Amine Proton (-NH₂) | ~1.5 - 2.5 ppm (broad singlet, 2H, exchangeable with D₂O) | ~1.5 - 2.5 ppm (broad singlet, 2H, exchangeable with D₂O) | N/A (tertiary amine) |
Causality Behind Predictions:
-
Aromatic and Benzylic Protons: The chemical environment of the benzyl group is largely unaffected by the fluorination on the distant cyclohexane ring. Therefore, the chemical shifts are predicted to be very similar to those observed in non-fluorinated analogs like N-benzyl-N-methylcyclohexanamine.[1]
-
Cyclohexyl Protons: The protons on the carbons adjacent to the fluorine-bearing carbon (C3 and C5) will exhibit complex splitting due to both geminal and vicinal H-H and H-F couplings. The electron-withdrawing effect of the fluorine atoms will deshield these protons, shifting them downfield compared to 1-benzylcyclohexan-1-amine.
-
Amine Protons: As a primary amine, a broad singlet corresponding to the two NH₂ protons is expected.[2] This signal will disappear upon the addition of a drop of D₂O to the NMR sample due to proton-deuterium exchange, a key diagnostic test for N-H protons.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and crucial information about their chemical environment. The most significant feature will be the C-F coupling, which will split the signals of the fluorinated carbon and its neighbors.
Table 2: Predicted ¹³C NMR Data for 1-Benzyl-4,4-difluorocyclohexan-1-amine and Comparison with Analogs
| Assignment | 1-Benzyl-4,4-difluorocyclohexan-1-amine (Predicted) | 1-Benzylcyclohexan-1-amine (Typical) | (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine (Analog) [3] |
| Aromatic C (quaternary) | ~140-142 ppm | ~142-144 ppm | ~143-146 ppm |
| Aromatic CH | ~127-129 ppm | ~127-129 ppm | ~126-128 ppm |
| C4 (CF₂) | ~120-125 ppm (triplet, ¹JCF ~240-250 Hz) | ~26 ppm | N/A |
| C1 (C-N) | ~55-60 ppm | ~55-60 ppm | ~57 ppm |
| Benzylic C (-CH₂-Ph) | ~50-55 ppm | ~50-55 ppm | ~50 ppm |
| C3, C5 | ~30-35 ppm (triplet, ²JCF ~20-25 Hz) | ~22 ppm | ~31 ppm |
| C2, C6 | ~35-40 ppm | ~36 ppm | ~30 ppm |
Expert Insights:
-
C-F Coupling: The carbon directly bonded to the two fluorine atoms (C4) will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine nuclei (spin I = 1/2). The one-bond coupling constant (¹JCF) is expected to be large, in the range of 240-250 Hz. The adjacent carbons (C3 and C5) will also show smaller triplet splittings due to two-bond coupling (²JCF) of around 20-25 Hz.[4]
-
Chemical Shift of C4: The strong electron-withdrawing effect of the two fluorine atoms will cause a significant downfield shift for C4 compared to the corresponding carbon in the non-fluorinated analog.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[5] For 1-Benzyl-4,4-difluorocyclohexan-1-amine, a single fluorine environment is expected.
Predicted ¹⁹F NMR Data:
-
Chemical Shift: A single signal is expected in the range of -90 to -110 ppm (relative to CFCl₃). This prediction is based on data for similar gem-difluorocyclohexane systems.[6]
-
Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, this signal will be a complex multiplet due to coupling with the adjacent protons on C3 and C5. In a proton-decoupled spectrum, a singlet would be observed.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will likely lead to fragmentation, with the molecular ion peak potentially being weak or absent. Electrospray Ionization (ESI) would be more likely to show the protonated molecule [M+H]⁺.
Table 3: Predicted Mass Spectrometry Data for 1-Benzyl-4,4-difluorocyclohexan-1-amine
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 226.1438 | [M+H]⁺ (Calculated for C₁₃H₁₈F₂N⁺) | Protonation of the amine |
| 225.1359 | [M]⁺ (Calculated for C₁₃H₁₇F₂N) | Molecular ion |
| 134.0980 | [C₈H₁₂N]⁺ | α-cleavage with loss of the benzyl radical |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from the benzyl group) |
Fragmentation Analysis:
The primary fragmentation pathway for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For 1-Benzyl-4,4-difluorocyclohexan-1-amine, this would involve cleavage of the bond between the benzylic carbon and the phenyl group, or the bond between the cyclohexyl C1 and the benzyl group. The formation of the stable tropylium ion (m/z 91) is a very common feature for compounds containing a benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 1-Benzyl-4,4-difluorocyclohexan-1-amine
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3500 | N-H stretch (primary amine, two bands) | Medium, sharp |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 3000 | Aliphatic C-H stretch | Strong |
| 1600 - 1650 | N-H bend (scissoring) | Medium |
| 1450 - 1500 | Aromatic C=C stretch | Medium |
| 1000 - 1200 | C-F stretch | Strong |
| ~1100 | C-N stretch | Medium |
Key Diagnostic Peaks:
-
N-H Stretch: As a primary amine, two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2] This is a key feature that distinguishes it from secondary (one peak) and tertiary (no peaks) amines.[1][2]
-
C-F Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the presence of fluorine.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
Figure 2: General workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of 1-Benzyl-4,4-difluorocyclohexan-1-amine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field instrument. Use a standard single-pulse experiment with 8-16 scans, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher instrument using a proton-decoupled pulse sequence. Use 128-1024 scans (or more depending on concentration), a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe. Use a standard single-pulse experiment with proton decoupling. The spectral width should be sufficient to cover the expected chemical shift range (e.g., -50 to -150 ppm).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or methanol.
-
Gas Chromatography (GC): Use a non-polar capillary column (e.g., HP-5MS). Set the injector temperature to 250 °C. Use a temperature program such as: initial temperature of 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold at 280 °C for 5 minutes. Use Helium as the carrier gas.
-
Mass Spectrometry (MS): Use Electron Ionization (EI) at 70 eV. Set the mass range to m/z 40-450. The ion source temperature should be around 230 °C and the transfer line at 280 °C.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin film.
-
Data Acquisition (FTIR): Use a Fourier Transform Infrared Spectrometer. Set the scan range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Acquire 16-32 scans. A background spectrum of the empty sample compartment should be run first.[1]
Conclusion
The spectroscopic identification of 1-Benzyl-4,4-difluorocyclohexan-1-amine relies on a synergistic interpretation of NMR, MS, and IR data. While experimental data for this specific compound is not widely available, a detailed predictive analysis based on the well-established spectroscopic behavior of its structural components and analogous molecules provides a reliable roadmap for its characterization. The key distinguishing features are expected to be the complex splitting patterns in the ¹H and ¹³C NMR spectra due to C-F and H-F coupling, the characteristic N-H stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum dominated by α-cleavage and the formation of the tropylium ion. This guide serves as a valuable resource for researchers working with this and related fluorinated compounds, enabling confident structural verification and facilitating further research and development.
References
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (2023, January 20). Retrieved from [Link]
-
Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. (1965, May 15). The Journal of Chemical Physics. Retrieved from [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016, May 15). Drug Metabolism and Disposition. Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4,4-difluorocyclohexan-1-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Benzyl-4,4-difluorocyclohexan-1-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in the laboratory.
Executive Summary: Core Disposal Principles
The proper disposal of 1-Benzyl-4,4-difluorocyclohexan-1-amine is governed by its chemical properties. As a fluorinated benzylamine, it must be treated as a halogenated, corrosive, and potentially toxic organic waste . The fundamental principles for its disposal are:
-
Never dispose of this chemical down the drain or in regular trash.
-
Always segregate it into a designated "Halogenated Organic Waste" container.[1][2]
-
Avoid mixing it with non-halogenated solvents or other incompatible waste streams like acids or oxidizers.[3][4]
-
Handle the compound and its waste with appropriate Personal Protective Equipment (PPE) due to its corrosive nature and potential for skin and eye damage.[5][6][7]
-
Ensure all waste containers are properly labeled, sealed, and stored in a designated, well-ventilated area.[1][3]
Hazard Identification and Risk Assessment
-
Amine Group: The amine functional group renders the molecule basic and potentially corrosive. Similar amine-based compounds are known to cause severe skin burns, eye damage, and may cause allergic skin reactions.[5][8]
-
Fluorine Atoms: The presence of two fluorine atoms classifies it as a halogenated organic compound. A significant, though often overlooked, risk with fluorinated compounds is the potential for the formation of gaseous hydrogen fluoride (HF) upon decomposition or in contact with strong acids.[6][9] HF is extremely corrosive and toxic, requiring special handling precautions.[10]
-
Benzyl Group: The benzyl component contributes to its organic nature and dictates its solubility and environmental fate.
| Hazard Class | Potential Effects | Rationale & References |
| Skin Corrosion/Irritation | Causes skin irritation and potential for severe burns. | Amine functional groups are known corrosives.[5][6][8] |
| Serious Eye Damage | Risk of serious, irreversible eye damage. | Corrosive nature of amines.[6][7] |
| Halogenated Organic | Environmental persistence; requires specific disposal route. | Presence of fluorine atoms.[1][2] |
| Acute Toxicity (Harmful) | May be harmful if swallowed or in contact with skin. | General toxicity profile for similar amine compounds.[5] |
| Hazardous Decomposition | May produce toxic fumes of NOx, CO, CO2, and Hydrogen Fluoride (HF). | Thermal decomposition or reaction with incompatibles.[6][9] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent exposure during handling and disposal.
-
Hand Protection: Wear nitrile or neoprene gloves. For extended contact or spill cleanup, double-gloving is recommended. Ensure gloves are compatible with halogenated organic compounds.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or during procedures with a high risk of splashing.[5]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][9]
Waste Segregation and Collection: A Step-by-Step Guide
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Select the Correct Waste Container
-
Obtain a designated waste container specifically for "Halogenated Organic Solvents" or "Halogenated Organic Waste." [1][2]
-
The container must be made of a compatible material (e.g., polyethylene-lined steel or another approved material) and have a screw-top cap to ensure it is vapor-tight.[1][3]
-
Never use a container that previously held incompatible chemicals like strong acids or oxidizers.
Step 2: Label the Container
-
Before adding any waste, clearly label the container.[3] The label must include:
-
The words "Hazardous Waste"
-
The specific contents: "Waste 1-Benzyl-4,4-difluorocyclohexan-1-amine" (and any solvents used). Do not use abbreviations.[1]
-
The primary hazards (e.g., "Corrosive," "Toxic," "Halogenated").
-
The date the first drop of waste was added.
-
Your name, lab number, and contact information.
-
Step 3: Dispense the Waste
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the container using a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% of the volume as headspace for expansion.[2][3]
Step 4: Secure and Store the Container
-
Tightly seal the cap immediately after adding waste. Funnels should not be left in the container opening.[3]
-
Store the sealed container in a designated satellite accumulation area, which should be a well-ventilated space with secondary containment (such as a spill tray).[2]
-
Store it away from incompatible materials, particularly acids and oxidizing agents.[1][6]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Caption: Decision workflow for handling and disposing of the target compound.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
For a Small Spill (<100 mL) inside a Fume Hood:
-
Alert Colleagues: Inform others in the lab of the spill.
-
Containment: Use a chemical spill kit with an absorbent material suitable for organic solvents. Cover the spill with the absorbent.
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the solid waste bag.
-
Disposal: Seal the bag/container, label it as "Solid Waste containing 1-Benzyl-4,4-difluorocyclohexan-1-amine," and dispose of it through your institution's hazardous waste program.
For a Large Spill (>100 mL) or any spill outside a Fume Hood:
-
Evacuate: Immediately evacuate the area. If the substance has contacted your skin or clothing, use the safety shower for 15 minutes.[10]
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[11] Do not attempt to clean up a large spill yourself.
Decontamination of Empty Containers
Empty containers that once held 1-Benzyl-4,4-difluorocyclohexan-1-amine must be decontaminated before disposal or reuse.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" container.[7]
-
Deface Label: Completely remove or deface the original label on the empty container.[3]
-
Disposal: Once decontaminated and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policy.
By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure full compliance with waste disposal regulations.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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University of California, Santa Cruz. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
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Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Safety Data Sheet. (2018, October 4). Amine based materials. Retrieved from [Link]
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Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
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University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water). Retrieved from [Link]
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Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare. Retrieved from [Link]
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Princeton University. (n.d.). Fluorine Safety. Retrieved from [Link]
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University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2016, December 31). Material Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
